molecular formula C20H32O5 B11933214 PGD2;11-Dehydroprostaglandin F2-alpha

PGD2;11-Dehydroprostaglandin F2-alpha

Cat. No.: B11933214
M. Wt: 352.5 g/mol
InChI Key: BHMBVRSPMRCCGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Prostanoid Signaling Cascades in Biological Systems

Prostanoids are a class of lipid mediators derived from the enzymatic oxidation of arachidonic acid, a 20-carbon polyunsaturated fatty acid released from the cell membrane by phospholipase A2. nih.govnih.gov This family includes prostaglandins (B1171923) (such as PGD2, PGE2, and PGF2α), prostacyclin (PGI2), and thromboxanes (TXA2). bioscientifica.commayocliniclabs.com The synthesis of these molecules is initiated by cyclooxygenase (COX) enzymes, which exist as two main isoforms: the constitutively expressed COX-1, involved in homeostatic functions, and the inducible COX-2, which is upregulated during inflammation. bioscientifica.comnih.gov

The COX enzymes convert arachidonic acid into the unstable intermediate, Prostaglandin (B15479496) H2 (PGH2). bioscientifica.com From this crucial juncture, the pathway diversifies. Specific synthases act on PGH2 to generate the different prostanoids. For instance, PGD2 is formed from PGH2 by the action of PGD synthases (PGDS). bioscientifica.comnih.gov

Once synthesized, prostanoids are rapidly released from the cell and act locally as autocrine or paracrine signaling agents. nih.govnih.gov Their biological effects are mediated by binding to specific G-protein coupled receptors (GPCRs) on the surface of target cells. nih.govnih.govplos.org There are eight main types of prostanoid receptors, each with distinct signaling properties. PGD2, for example, primarily interacts with two receptors: the D prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. nih.govplos.orgwikipedia.org

Activation of these receptors triggers intracellular signaling cascades. For example, DP1 receptor activation typically leads to an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels, which is often associated with anti-inflammatory effects and vasodilation. nih.govnih.gov In contrast, DP2 receptor activation can increase intracellular calcium levels and is linked to pro-inflammatory responses, such as the recruitment of immune cells. nih.govplos.org This dual receptor system allows PGD2 to exert varied and sometimes opposing effects depending on the cellular context and the receptors expressed. plos.org

Historical Context and Discovery of Prostaglandin D2

The story of prostaglandins began in the 1930s when Ulf von Euler of Sweden and M. W. Goldblatt independently discovered that extracts from seminal fluid could induce smooth muscle contraction. nih.gov They named the active substances "prostaglandins," believing they originated from the prostate gland. nih.gov It was later determined that these compounds are produced in many tissues throughout the body. nih.gov This pioneering work laid the foundation for the field of eicosanoid research, leading to the Nobel Prize in Physiology or Medicine in 1982 for Sune Bergström, Bengt Samuelsson, and John Vane for their research on prostaglandins and related biologically active substances. nih.gov

Within this burgeoning field, Prostaglandin D2 was specifically identified in 1973 by Hamberg. nih.govnih.gov Its synthesis from the common precursor PGH2 is catalyzed by two distinct enzymes: hematopoietic PGD synthase (H-PGDS) and lipocalin-type PGD synthase (L-PGDS). nih.gov L-PGDS is predominantly found in the central nervous system and is known for its role in promoting sleep, while H-PGDS is the primary source of PGD2 in peripheral tissues, particularly in mast cells and other immune cells. nih.gov The discovery of these specific synthases and the subsequent identification of PGD2's dedicated receptors, DP1 and CRTH2 (DP2), have been crucial in unraveling its diverse physiological and pathological functions. nih.govplos.org

Significance of Prostaglandin D2 and 11-Dehydroprostaglandin F2-alpha in Biological Regulation

The biological significance of PGD2 is extensive and multifaceted, stemming from its ability to act on two distinct receptors and its conversion into a series of active metabolites. One of its key metabolites is 9α,11β-Prostaglandin F2 (also known as 11-epi-PGF2α), which is formed through the action of an 11-ketoreductase enzyme. nih.govnih.gov This compound is structurally a stereoisomer of PGF2α. nih.gov For clarity in the context of its metabolic origin from PGD2, which has a keto group at position 11, the term "11-Dehydroprostaglandin F2-alpha" has been used, though it is chemically more accurately described as a reduced product. Another important urinary metabolite used as a biomarker for systemic PGD2 production is 2,3-dinor-11β-PGF2α. mayocliniclabs.comcaymanchem.com

The roles of PGD2 and its metabolites span from maintaining homeostasis to driving disease processes:

Allergic Inflammation: PGD2 is a major prostanoid produced by mast cells upon allergen exposure. plos.orgwikipedia.org Through its action on the CRTH2 (DP2) receptor, it recruits Th2 cells, eosinophils, and basophils to sites of inflammation, playing a critical role in allergic diseases like asthma and allergic rhinitis. plos.orgwikipedia.org Urinary levels of PGD2 metabolites are often elevated in patients with asthma. caymanchem.com

Sleep and Body Temperature Regulation: In the brain, PGD2 produced by L-PGDS is a potent endogenous sleep-promoting substance. wikipedia.orgmedchemexpress.com It is also involved in regulating body temperature, often acting in opposition to PGE2. wikipedia.org

Male Sexual Development: PGD2 plays a crucial role in testicular development by helping to maintain high levels of the SOX9 transcription factor, which is essential for male differentiation. wikipedia.org

Inflammation: The role of PGD2 in inflammation is complex and context-dependent. nih.gov While its activity via the CRTH2 receptor is generally pro-inflammatory, signaling through the DP1 receptor can have anti-inflammatory effects by inhibiting the recruitment of certain immune cells. nih.govnih.gov

Cardiovascular Effects: PGD2 can cause vasodilation, which is notably responsible for the flushing reaction associated with high doses of niacin. wikipedia.org Conversely, it can also induce vasoconstriction in other vascular beds. wikipedia.org

Hair Growth: Elevated levels of PGD2 in scalp hair follicles have been linked to the inhibition of hair growth and may contribute to male pattern baldness. wikipedia.org

The conversion of PGD2 to 9α,11β-PGF2α is significant because this metabolite is itself biologically active. nih.gov It has been shown to stimulate the Prostaglandin F receptor (FP receptor), leading to downstream effects such as the induction of the Slug transcription factor in breast cancer cells, which can affect cell survival. nih.gov This metabolic conversion highlights an important principle in eicosanoid biology: the biological impact of a primary prostanoid is often extended and modified by its subsequent enzymatic transformation into other active compounds.

Below are tables summarizing the key enzymes in the PGD2 metabolic pathway and the receptors through which PGD2 exerts its effects.

Table 1: Key Enzymes in the Prostaglandin D2 Metabolic Pathway

EnzymeFunctionPrecursorProduct
Cyclooxygenase (COX-1, COX-2) Converts arachidonic acid into PGH2. bioscientifica.comnih.govArachidonic AcidProstaglandin H2 (PGH2)
PGD Synthase (H-PGDS, L-PGDS) Isomerizes PGH2 to produce PGD2. bioscientifica.comnih.govProstaglandin H2 (PGH2)Prostaglandin D2 (PGD2)
11-Ketoreductase (e.g., AKR1C3) Reduces the 11-keto group of PGD2. nih.govnih.govProstaglandin D2 (PGD2)9α,11β-Prostaglandin F2 (11-epi-PGF2α)
15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) Oxidizes the 15-hydroxyl group, leading to inactivation. nih.gov9α,11β-Prostaglandin F215-keto-9α,11β-PGF2

Table 2: Prostaglandin D2 Receptors and Their Primary Signaling Mechanisms

ReceptorAlternative NamePrimary Signaling PathwayGeneral Biological Effect
DP1 PTGDRIncreases intracellular cAMP. nih.govnih.govOften anti-inflammatory, vasodilation, inhibition of immune cell function. nih.govresearchgate.net
CRTH2 DP2, PTGDR2Increases intracellular calcium [Ca2+]. nih.govGenerally pro-inflammatory, chemotaxis of eosinophils, basophils, and Th2 cells. plos.orgwikipedia.org

Properties

IUPAC Name

7-[5-hydroxy-2-(3-hydroxyoct-1-enyl)-3-oxocyclopentyl]hept-5-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-18,21-22H,2-3,5-6,8-11,14H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMBVRSPMRCCGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50866052
Record name 9,15-Dihydroxy-11-oxoprosta-5,13-dien-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50866052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Prostaglandin D2 Biosynthesis and Enzymatic Control

Arachidonic Acid Cascade and Cyclooxygenase Involvement (COX-1, COX-2)

The formation of prostaglandins (B1171923), including PGD2, begins with the arachidonic acid cascade. nih.govwikipedia.org Once freed from the cell membrane, arachidonic acid is metabolized by prostaglandin (B15479496) G/H synthase, more commonly known as cyclooxygenase (COX). nih.gov This enzyme catalyzes the conversion of arachidonic acid into the unstable intermediate, prostaglandin H2 (PGH2). nih.govbioscientifica.com

There are two primary isoforms of the COX enzyme, COX-1 and COX-2, which play distinct roles in prostanoid synthesis. researchgate.netbohrium.com

COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate normal physiological functions, or "housekeeping" roles. researchgate.netyoutube.com

COX-2 , in contrast, is typically present at low levels in most cells but its expression is induced by inflammatory stimuli, growth factors, and cytokines. bioscientifica.comresearchgate.netresearchgate.net It plays a dominant role in the production of prostaglandins during inflammation. researchgate.netyoutube.com

Both COX-1 and COX-2 can generate PGH2, which serves as the common precursor for a variety of prostanoids, including PGD2. nih.govnih.govresearchgate.net The specific prostanoid that is ultimately formed depends on the presence of downstream terminal synthases within a given cell type. nih.govnih.gov For instance, studies in human lung mast cells indicate that PGD2 generation is catalyzed exclusively by COX-1. whiterose.ac.uk Conversely, stimulation of intestinal epithelial cells with calcium ionophore appears to produce prostanoids, including PGD2, primarily through COX-2 activity. nih.gov

Key Enzymes in the Initial PGD2 Synthesis Pathway
EnzymeFunctionPrimary Role
Phospholipase A2 (PLA2)Releases arachidonic acid from membrane phospholipids (B1166683). youtube.comresearchgate.netInitiates the arachidonic acid cascade. arizona.edu
Cyclooxygenase-1 (COX-1)Converts arachidonic acid to PGH2. nih.govnih.govConstitutive ("housekeeping") prostanoid synthesis. researchgate.netyoutube.com
Cyclooxygenase-2 (COX-2)Converts arachidonic acid to PGH2. nih.govnih.govInducible prostanoid synthesis during inflammation. researchgate.netyoutube.com

Terminal Prostaglandin D Synthases

The final and committing step in PGD2 biosynthesis is the isomerization of PGH2 to PGD2. nih.gov This reaction is catalyzed by specific enzymes known as prostaglandin D synthases (PGDS). Two distinct types of PGDS have been identified: Lipocalin-Type Prostaglandin D Synthase (L-PGDS) and Hematopoietic Prostaglandin D Synthase (H-PGDS). nih.gov

L-PGDS, also known as β-trace protein, is a member of the lipocalin protein family. nih.govnih.gov It catalyzes the conversion of PGH2 to PGD2 and is a key enzyme in the central nervous system for producing this specific prostaglandin. frontiersin.orgnih.gov

Localization: L-PGDS is primarily found in the central nervous system (specifically in oligodendrocytes and arachnoid trabecular cells), male genital organs, and the human heart. nih.govtaylorfrancis.com It is secreted into the cerebrospinal fluid, where it is a major protein, as well as into seminal plasma and blood plasma. frontiersin.orgnih.gov

Function: Beyond its enzymatic role, L-PGDS functions as a transporter protein. It binds to various small lipophilic molecules, including PGD2 itself, retinoids, bilirubin, and biliverdin, suggesting it acts as an extracellular carrier for these substances. frontiersin.orgnih.govtaylorfrancis.com

Catalytic Mechanism: The catalytic activity of L-PGDS relies on a key cysteine residue (Cys65) within its hydrophobic interior, which is essential for the isomerization of PGH2. nih.govrcsb.org

H-PGDS is a cytosolic enzyme that belongs to the sigma class of the glutathione (B108866) S-transferase (GST) family. nih.gov It requires glutathione as a cofactor for its enzymatic activity. nih.gov

Localization: As its name suggests, H-PGDS is widely distributed in peripheral tissues and is prominently expressed in immune cells, particularly mast cells, antigen-presenting cells, megakaryocytes, and Th2 cells. nih.gov

Function: H-PGDS is the key enzyme for PGD2 production in the context of allergic and inflammatory responses. genecards.org The PGD2 generated by H-PGDS in mast cells and other immune cells acts as a potent mediator in allergy and inflammation. bjbms.org

Comparison of Terminal Prostaglandin D Synthases
FeatureLipocalin-Type PGDS (L-PGDS)Hematopoietic PGDS (H-PGDS)
Other NamesPTGDS, β-trace protein nih.govnih.govPTGDS2 genecards.org
Enzyme FamilyLipocalin nih.govSigma-class Glutathione S-transferase nih.gov
Cofactor RequirementNone required; activity enhanced by sulfhydryl compounds. nih.govRequires glutathione. nih.gov
Primary LocalizationCentral nervous system, male genital organs, heart. nih.govtaylorfrancis.comMast cells, antigen-presenting cells, Th2 cells. nih.gov
Primary FunctionNeurological roles (e.g., sleep regulation), transport of lipophilic molecules. nih.govnih.govAllergic and inflammatory responses.

Regulation of Prostaglandin D2 Synthesis Enzyme Expression and Activity

The expression of the COX-2 gene is highly regulated, primarily at the level of transcription. nih.gov Pro-inflammatory cytokines, such as Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α), are potent inducers of COX-2 expression. bioscientifica.comyoutube.com This upregulation leads to a significant increase in the production of prostaglandins at sites of inflammation. youtube.com Conversely, anti-inflammatory cytokines like IL-4 and IL-10, as well as glucocorticoids, can inhibit or suppress the induction of COX-2 gene expression. bioscientifica.comresearchgate.net This cytokine-mediated control of COX-2 is a critical mechanism for modulating the inflammatory response.

The rate of prostaglandin synthesis is also dependent on two key factors: the availability of the arachidonic acid substrate and the specific enzymes present in the cell. nih.gov

Substrate Availability: The release of arachidonic acid from membrane phospholipids is considered the rate-limiting step in the entire cascade. arizona.edu Various stimuli can activate phospholipase A2, making more substrate available for the COX enzymes. youtube.com Therefore, factors that control phospholipase A2 activity directly impact the potential for PGD2 synthesis. nih.govdoi.org

Enzyme Specificity: The final product of the arachidonic acid cascade is determined by the relative amounts and types of terminal synthases within a cell. nih.govnih.gov A cell that expresses high levels of H-PGDS, such as a mast cell, will predominantly produce PGD2 from the available PGH2 pool. nih.gov In contrast, a cell expressing high levels of prostaglandin E synthase will primarily synthesize PGE2. This cellular specificity in enzyme expression ensures that different prostanoids are produced in different tissues and contexts, allowing for their diverse and specific biological functions. nih.govnih.gov

Prostaglandin D2 Receptor Systems and Intracellular Signal Transduction

Prostaglandin (B15479496) D Prostanoid Receptor 1 (DP1/PTGDR1)

The DP1 receptor, also known as PTGDR1, is a classic G-protein coupled receptor that, when activated, primarily initiates signaling pathways leading to cellular relaxation and inhibition of inflammatory responses. wikipedia.org

The canonical signaling pathway for the DP1 receptor involves its coupling to the stimulatory G-protein, Gαs. wikipedia.orguniprot.orgsmpdb.ca Upon binding of PGD2 to the extracellular domain of the DP1 receptor, a conformational change is induced, leading to the activation of the Gαs subunit. wikipedia.org This activation stimulates the membrane-bound enzyme adenylyl cyclase, which catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). wikipedia.orgsmpdb.ca The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream effector proteins, leading to a specific cellular response. smpdb.ca This signaling cascade is a key mechanism through which PGD2 mediates its effects via the DP1 receptor.

Table 1: Key Molecules in DP1 Receptor Gαs Signaling

Molecule Full Name Function
DP1/PTGDR1 Prostaglandin D Prostanoid Receptor 1 PGD2 receptor that couples to Gαs.
Gαs Stimulatory G-protein alpha subunit Transduces signal from DP1 to adenylyl cyclase.
Adenylyl Cyclase - Enzyme that synthesizes cAMP from ATP. wikipedia.org
cAMP Cyclic Adenosine Monophosphate Second messenger that activates PKA. wikipedia.org

| PKA | Protein Kinase A | Phosphorylates downstream targets to elicit a cellular response. smpdb.ca |

In addition to the canonical Gαs-cAMP pathway, activation of the DP1 receptor has been shown to induce an increase in intracellular calcium ion (Ca2+) concentration. wikipedia.org However, this mobilization of calcium appears to occur through a mechanism that is independent of inositol 1,4,5-trisphosphate (IP3) signaling. wikipedia.orguniprot.org The precise mechanisms governing this calcium influx and its downstream signaling consequences are still under investigation, but it represents an important, non-canonical signaling arm of the DP1 receptor.

Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Cells (DP2/CRTH2/PTGDR2)

The DP2 receptor, also known as CRTH2 or PTGDR2, is another G-protein coupled receptor for PGD2, but it is structurally and functionally distinct from the DP1 receptor. nih.gov It is prominently expressed on various immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils.

In contrast to the DP1 receptor, the DP2 receptor couples to the inhibitory G-protein, Gαi. Activation of the DP2 receptor by PGD2 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This antagonistic effect on cAMP production allows the DP2 receptor to counteract the signaling initiated by the DP1 receptor and other Gαs-coupled receptors.

Table 2: Key Molecules in DP2 Receptor Gαi Signaling

Molecule Full Name Function
DP2/CRTH2/PTGDR2 Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Cells PGD2 receptor that couples to Gαi.
Gαi Inhibitory G-protein alpha subunit Transduces signal from DP2 to inhibit adenylyl cyclase.
Adenylyl Cyclase - Enzyme whose activity is inhibited by Gαi.

| cAMP | Cyclic Adenosine Monophosphate | Intracellular levels are decreased upon DP2 activation. |

A key signaling event following the activation of the DP2 receptor is the mobilization of intracellular calcium. This process is initiated by the G-protein-mediated activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. nih.govnih.gov This rise in intracellular calcium is a critical signal for the activation of various cellular processes, including chemotaxis and degranulation in immune cells.

Beyond the classical G-protein-mediated pathways, the DP2 receptor can also signal through G-protein-independent mechanisms involving beta-arrestins. researchgate.net Upon agonist binding, G-protein coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the DP2 receptor. mdpi.com This phosphorylation promotes the recruitment of beta-arrestins to the receptor. mdpi.com The binding of beta-arrestin can lead to receptor desensitization and internalization, but it can also initiate distinct signaling cascades that are independent of G-protein activation. mdpi.comnih.gov This beta-arrestin-mediated signaling adds another layer of complexity to the cellular responses elicited by PGD2 through the DP2 receptor. researchgate.net

Alternative Prostanoid Receptors and Prostaglandin D2 Interactions (e.g., TP, EP3, FP)

While Prostaglandin D2 (PGD2) primarily exerts its biological effects through its two cognate receptors, DP1 and DP2 (also known as CRTH2), a growing body of evidence indicates that its signaling capacity is not exclusively confined to this axis. Promiscuous cross-reactivity among prostanoid receptors has been reported, and PGD2 can interact with other members of the prostanoid receptor family, including the thromboxane (B8750289) (TP), prostaglandin E (EP), and prostaglandin F (FP) receptors. nih.gov These interactions, though often of lower affinity than with DP1/DP2, can be physiologically significant, contributing to the diverse and sometimes opposing effects of PGD2 in different tissues and pathological contexts.

Thromboxane (TP) Receptor Interactions: The interaction between PGD2 and the TP receptor is the most extensively characterized of its alternative signaling pathways. Research has demonstrated that PGD2 can function as a TP receptor agonist, particularly in airway smooth muscle. In guinea pig peripheral lung tissue, PGD2 induces concentration-dependent contractions that are mediated through the activation of TP receptors. nih.gov This effect is significant as it positions PGD2 as a bronchoconstrictor in the peripheral airways, a role that contrasts with some of its other functions. nih.gov The contraction induced by PGD2 in lung parenchyma is comparable to that caused by ovalbumin challenge in sensitized animals, and this effect can be partially reduced by a TP receptor antagonist, SQ-29548. nih.gov This suggests that in allergic responses within the lung, PGD2 released from mast cells contributes to airway constriction partly through the TP receptor. nih.gov Although PGD2 has been shown to activate TP receptors, this interaction may be cell-type specific, as it is considered an unlikely signaling pathway for the activation of type 2 innate lymphoid cells (ILC2s). plos.orgnih.govplos.org

Prostaglandin E (EP3) and F (FP) Receptor Interactions: The interactions of PGD2 with EP3 and FP receptors are less direct and not as well-defined as its binding to TP receptors. Prostanoid receptors can exhibit a degree of cross-reactivity, and certain prostaglandins (B1171923) can stimulate multiple receptor types, albeit at higher concentrations than their primary ligand. arvojournals.org For instance, PGF2α has been shown to stimulate EP3 and TP receptors at higher concentrations. arvojournals.org

The development of dual agonists targeting both FP and EP3 receptors for glaucoma treatment highlights the complex interplay within the prostanoid system. nih.govarvojournals.org A dual FP/EP3 receptor agonist, sepetaprost, produces a more sustained reduction in intraocular pressure (IOP) compared to selective FP receptor agonists like latanoprost. nih.gov This enhanced effect is mediated by the engagement of both receptor types to increase aqueous humor outflow. nih.gov While this research focuses on a synthetic dual agonist, it underscores the potential for cooperative signaling between different prostanoid receptors. The finding that a selective EP3 agonist alone did not significantly lower IOP, but simultaneous stimulation of FP and EP3 receptors did, suggests a synergistic relationship. nih.gov This raises the possibility that endogenous prostanoids like PGD2 could potentially modulate the activity of these receptors under specific physiological conditions, contributing to a broader signaling network.

Table 1: PGD2 Interactions with Alternative Prostanoid Receptors
Alternative ReceptorNature of InteractionObserved Biological EffectTissue/Cell ContextCitation
Thromboxane (TP)AgonistInduces smooth muscle contractionGuinea pig peripheral lung tissue (airways, arteries, veins) nih.gov
Prostaglandin E3 (EP3)Potential Modulator (less defined)Inferred synergistic role in IOP reduction when co-activated with FP receptorsMouse eye nih.gov
Prostaglandin F (FP)Potential Modulator (less defined)Inferred synergistic role in IOP reduction when co-activated with EP3 receptorsMouse eye nih.gov

Complex Interplay and Crosstalk of Prostaglandin D2 Receptor Signaling Pathways

The signaling cascades initiated by PGD2 are not isolated events but are part of a complex and integrated network. Crosstalk occurs at multiple levels: between the two PGD2 receptors (DP1 and DP2), between PGD2 signaling and other prostanoid pathways (such as PGE2), and with other unrelated signaling systems. This intricate interplay is crucial for fine-tuning cellular responses in immunity, inflammation, and tissue homeostasis.

The DP1 and DP2 receptors often mediate opposing effects. DP1 signaling, which increases intracellular cyclic adenosine monophosphate (cAMP), is generally associated with anti-inflammatory outcomes, such as vasodilation and inhibition of immune cell activation. plos.orgnih.gov In contrast, DP2 (CRTH2) activation typically leads to pro-inflammatory responses, including the chemotaxis of eosinophils, basophils, and Th2 lymphocytes, by decreasing cAMP and increasing intracellular calcium. nih.govplos.org However, some cellular responses require the cooperative action of both receptors. For example, the synthesis of leukotriene C4 in eosinophils is dependent on cooperative signaling between DP1 and DP2. researchgate.net

Significant crosstalk exists between the PGD2 and PGE2 signaling axes, particularly within the immune system where these two eicosanoids act as key modulators. Both PGD2 and PGE2 are derived from the cyclooxygenase (COX-2) pathway and play crucial roles in regulating the function of immune cells, such as dendritic cells (DCs) and T cells. nih.gov During the interaction between DCs and T cells, PGD2 produced by DCs can markedly affect the function of both cell types via DP1 and DP2 signaling. nih.govresearchgate.net This occurs in a microenvironment where PGE2 is also active, signaling through its own set of receptors (EP1-4) to suppress or enhance immune responses. nih.govresearchgate.net This co-existence allows for complex regulatory feedback loops where the net immune outcome is determined by the relative balance and integration of signals from both PGD2 and PGE2 receptors.

The signaling pathways downstream of PGD2 receptors can also intersect with other major cellular signaling cascades. For instance, in ILC2s stimulated with a PGD2 metabolite, an upregulation of genes associated with the JAK-STAT signaling pathway has been observed. plos.orgplos.org This indicates a point of convergence where prostanoid signaling can influence cytokine receptor pathways, thereby modulating cellular responses to a wide range of immune signals. Furthermore, PGD2 and its metabolites can potentially activate peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor involved in regulating inflammation and metabolism, adding another layer of complexity to its signaling network. plos.orgnih.govresearchgate.net

Table 2: Examples of PGD2 Signaling Crosstalk
Crosstalk TypeInteracting PathwaysCellular ContextFunctional OutcomeCitation
Intra-ligandDP1 and DP2 (CRTH2)EosinophilsCooperative signaling required for leukotriene C4 synthesis researchgate.net
Inter-prostanoidPGD2 (DP1/DP2) and PGE2 (EP receptors)Dendritic Cells, T CellsModulation of innate and adaptive immune responses; regulation of T cell differentiation nih.govresearchgate.net
Inter-pathwayPGD2/Metabolite (DP2) and JAK-STAT pathwayType 2 Innate Lymphoid Cells (ILC2s)Upregulation of genes related to receptor signaling and eosinophil differentiation plos.orgplos.org
Inter-pathwayPGD2/Metabolites and PPAR-γImmune CellsPotential modulation of immune and inflammatory responses plos.orgnih.govresearchgate.net

Prostaglandin D2 Metabolism and the Formation of 11 Dehydroprostaglandin F2 Alpha

Primary Metabolic Pathways of Prostaglandin (B15479496) D2

The initial metabolic fate of PGD2 is determined by two competing pathways, each leading to prostaglandins (B1171923) with distinct biological activities.

Dehydration to J-Series Prostaglandins (PGJ2, Δ12-PGJ2, 15-deoxy-Δ12,14-PGJ2)

One major metabolic route for PGD2 involves a series of non-enzymatic dehydration reactions. nih.govnih.gov This process leads to the formation of the J-series prostaglandins. The initial step is the dehydration of PGD2 to yield prostaglandin J2 (PGJ2). PGJ2 can then undergo further dehydration to form Δ12-PGJ2, which can be subsequently converted to 15-deoxy-Δ12,14-PGJ2. nih.govresearchgate.net These J-series prostaglandins are notable for the presence of an electrophilic carbon atom in the cyclopentenone ring, which allows them to form covalent adducts with cellular macromolecules.

Reduction to 9α,11β-Prostaglandin F2 (11-Dehydroprostaglandin F2-alpha)

The second principal pathway of PGD2 metabolism is its conversion to 9α,11β-prostaglandin F2 (9α,11β-PGF2), also known as 11-dehydroprostaglandin F2-alpha. nih.govnih.gov This reaction involves the reduction of the 11-keto group of PGD2 to a hydroxyl group, resulting in a stereoisomer of PGF2α. nih.gov This metabolite is a significant product of PGD2 metabolism and has been detected in both plasma and urine, particularly after allergen challenges in asthmatic patients. nih.gov

Enzymatic Conversion and Key Metabolizing Enzymes

The metabolic conversion of PGD2 is a highly regulated process orchestrated by several key enzymes that dictate the balance between different metabolic pathways.

11-Ketoreductase Activity

The reduction of PGD2 to 9α,11β-PGF2 is catalyzed by enzymes with 11-ketoreductase activity. nih.govnih.gov In human liver, a 3α-hydroxysteroid/dihydrodiol dehydrogenase isozyme, DD2, has been identified as a major enzyme responsible for this conversion. nih.gov This enzyme exhibits a high affinity for PGD2 and efficiently catalyzes its reduction to 9α,11β-PGF2. nih.gov Similarly, members of the aldo-keto reductase (AKR) superfamily, such as AKR1C3, also possess 11-ketoprostaglandin reductase activity and can convert PGD2 to 9α,11β-PGF2α. nih.gov Prostaglandin F synthase, found in bovine lung, is another enzyme capable of catalyzing the reduction of the 11-keto group of PGD2. nih.gov

15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)

The enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) plays a crucial role in the inactivation of prostaglandins by oxidizing the 15-hydroxyl group. taylorandfrancis.comwikipedia.org While PGD2 itself is a poor substrate for 15-PGDH, its metabolite, 9α,11β-PGF2, can be further metabolized by this enzyme. nih.govtaylorandfrancis.com The action of 15-PGDH on 9α,11β-PGF2 results in the formation of 15-keto-9α,11β-PGF2, a less active compound that is then subject to further degradation. nih.gov This sequential metabolism, involving initial reduction by 11-ketoreductase followed by oxidation by 15-PGDH, has been demonstrated in cell-free supernatants from human lung, as well as guinea-pig liver and kidney. nih.gov

Beta- and Omega-Oxidation Pathways

Following the initial metabolic conversions, the resulting prostaglandin metabolites are further broken down through beta- and omega-oxidation. Beta-oxidation is a catabolic process that breaks down fatty acid molecules in the mitochondria to generate acetyl-CoA. wikipedia.org This process can also act on prostaglandins, shortening their carboxylic acid side chain. nih.gov Omega-oxidation is an alternative pathway that involves the oxidation of the terminal carbon atom (the ω-carbon) of the fatty acid chain. wikipedia.orgbyjus.com This process, occurring in the smooth endoplasmic reticulum, is also involved in the degradation of prostaglandins. wikipedia.orgnih.gov Together, these oxidation pathways lead to the formation of various water-soluble products that are ultimately excreted in the urine. taylorandfrancis.com

Physiological Significance of Prostaglandin D2 Metabolites

The metabolites of PGD2 are not merely breakdown products but are themselves biologically active molecules with distinct physiological roles. The two main branches of the PGD2 metabolic pathway yield compounds with often contrasting effects, highlighting the complexity of this signaling system.

The J-series prostaglandins, particularly 15d-PGJ2, are well-recognized for their potent anti-inflammatory and pro-apoptotic activities. nih.gov These effects are largely mediated through their interaction with nuclear receptors and transcription factors.

PPARγ Activation: 15d-PGJ2 has been identified as a high-affinity, natural ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a critical role in adipogenesis and the regulation of inflammation. nih.govnih.govcaymanchem.com The binding of 15d-PGJ2 to PPARγ activates the receptor, leading to the transcription of target genes. nih.gov For example, activation of PPARγ by 15d-PGJ2 can induce the differentiation of fibroblasts into adipocytes and upregulate the expression of antioxidant enzymes like catalase. nih.govmedchemexpress.com This interaction is a key mechanism through which J-series prostaglandins exert their anti-inflammatory effects. nih.gov

ProstaglandinReceptor/TargetEffect
15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2)Peroxisome Proliferator-Activated Receptor-γ (PPARγ)Acts as a selective agonist, inducing adipocyte differentiation and regulating gene expression. nih.govmedchemexpress.comsigmaaldrich.com
15d-PGJ2Nuclear Factor-kappa B (NF-κB)Inhibits activation and DNA binding, suppressing the expression of pro-inflammatory genes. nih.govnih.gov
15d-PGJ2IκB Kinase (IKK)Directly inhibits IKK, preventing the degradation of IκB and subsequent NF-κB activation. nih.govnih.gov

NF-κB Inhibition: A crucial aspect of the anti-inflammatory action of 15d-PGJ2 is its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov NF-κB is a key transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like COX-2. mdpi.comrupress.org 15d-PGJ2 can suppress NF-κB activity through multiple mechanisms. It has been shown to directly inhibit the IκB kinase (IKK) complex, which is essential for the activation of NF-κB. nih.govnih.gov Additionally, due to its electrophilic nature, 15d-PGJ2 can covalently modify critical cysteine residues on both IKK and the NF-κB subunits themselves, thereby preventing NF-κB from binding to DNA and initiating transcription. nih.gov This inhibition occurs through both PPARγ-dependent and PPARγ-independent mechanisms. nih.gov

In contrast to the chemically reactive J-series prostaglandins, 9α,11β-PGF2 is a chemically stable metabolite. caymanchem.com Its formation is an enzymatic, stereospecific conversion from PGD2. caymanchem.com While it is a substrate for further metabolism, its relative stability has made it an important and reliable biomarker for quantifying the in vivo production of its parent compound, PGD2. nih.gov

Physiological and Pathophysiological Functions of Prostaglandin D2 Signaling

Modulation of Immune Responses and Inflammation

The influence of PGD2 on the immune system is multifaceted, exhibiting both pro- and anti-inflammatory properties that are receptor-dependent. This duality allows for a nuanced regulation of the inflammatory cascade, from initiation to resolution.

Pro-inflammatory Mechanisms via DP2/CRTH2

Activation of the DP2/CRTH2 receptor by PGD2 predominantly triggers pro-inflammatory responses. nih.govnih.gov This receptor is preferentially expressed on key effector cells of type 2 immunity, including T helper 2 (Th2) cells, eosinophils, and basophils. nih.govresearchgate.net PGD2 binding to DP2/CRTH2 initiates a signaling cascade that leads to the chemotaxis, or directed migration, of these cells to sites of inflammation. nih.govnih.govdrugbank.com This recruitment of inflammatory cells is a hallmark of allergic reactions and other inflammatory conditions. nih.gov

Specifically, PGD2 has been shown to be a potent chemoattractant for eosinophils, basophils, and Th2 lymphocytes. nih.govdrugbank.comscilit.com This directed cell movement contributes to the accumulation of these cells at inflammatory foci, thereby amplifying the inflammatory response. nih.gov Beyond chemotaxis, PGD2 signaling through DP2/CRTH2 can also up-regulate the expression of adhesion molecules, further facilitating the infiltration of leukocytes into tissues. nih.gov

Anti-inflammatory Mechanisms via DP1

In contrast to the pro-inflammatory effects mediated by DP2/CRTH2, the activation of the DP1 receptor by PGD2 generally leads to anti-inflammatory and immunomodulatory outcomes. nih.govresearchgate.net DP1 signaling has been shown to inhibit the migration and activation of various immune cells, including dendritic cells and neutrophils. nih.govresearchgate.net

Furthermore, PGD2 signaling through the DP1 receptor has been implicated in the activation of the transcription factor Nrf-2 (Nuclear factor erythroid 2-related factor 2). Nrf-2 is a master regulator of the antioxidant response and plays a critical role in protecting cells from oxidative stress-induced damage. By activating Nrf-2, PGD2 can contribute to the resolution of inflammation and the restoration of tissue homeostasis.

Role in Resolution of Inflammation

The resolution of inflammation is an active process that is essential for restoring tissue function and preventing chronic disease. youtube.com PGD2, primarily through its interaction with the DP1 receptor, plays a significant role in this pro-resolution phase. nih.gov By inhibiting the recruitment and activation of pro-inflammatory cells like neutrophils and promoting the switch of macrophages towards a pro-resolving phenotype, PGD2 helps to terminate the inflammatory response. youtube.com

Allergic Disease Pathogenesis

PGD2 is a key mediator in the pathogenesis of various allergic diseases, where it contributes to both the early and late phases of the allergic reaction. nih.gov Its production is significantly increased in response to allergen exposure, particularly by mast cells. nih.gov

Involvement in Allergic Asthma and Airway Inflammation

In allergic asthma, PGD2 plays a pivotal role in driving airway inflammation and hyperresponsiveness. nih.govnih.govkjim.org Following an allergen challenge, levels of PGD2 are markedly elevated in the airways of asthmatic individuals. nih.gov This increase in PGD2 contributes to the characteristic features of asthma, including bronchoconstriction and the recruitment of inflammatory cells into the lungs. nih.govrupress.org

The pro-inflammatory effects of PGD2 in asthma are largely mediated through the DP2/CRTH2 receptor. nih.govkjim.org Activation of this receptor on eosinophils and Th2 cells leads to their accumulation in the airways, resulting in the release of pro-inflammatory cytokines, such as Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13). kjim.orgrupress.org These cytokines perpetuate the inflammatory cascade, leading to airway remodeling, mucus hypersecretion, and bronchial hyperreactivity. nih.gov Furthermore, PGD2 can enhance the production of leukotrienes, another class of potent pro-inflammatory mediators, by eosinophils. nih.gov

Conversely, activation of the DP1 receptor in the airways can have protective effects, including smooth muscle relaxation and inhibition of inflammatory cell migration. nih.gov However, in the context of allergic asthma, the pro-inflammatory actions of PGD2 via DP2/CRTH2 appear to be dominant.

Key Roles of PGD2 Signaling in Allergic Asthma
ReceptorCell TypesKey FunctionsReferences
DP2/CRTH2Eosinophils, Basophils, Th2 cellsChemotaxis, activation, release of pro-inflammatory cytokines (IL-4, IL-5, IL-13) nih.govnih.govkjim.orgrupress.org
DP1Airway smooth muscle cells, Immune cellsSmooth muscle relaxation, inhibition of cell migration nih.gov

Mechanisms in Allergic Rhinitis and Atopic Dermatitis

The involvement of PGD2 extends to other allergic conditions such as allergic rhinitis and atopic dermatitis. nih.gov In allergic rhinitis, PGD2 contributes to the characteristic symptoms of nasal congestion and inflammation by promoting the recruitment of eosinophils and other inflammatory cells to the nasal mucosa. nih.gov

Mast Cell Activation and Prostaglandin (B15479496) D2 Release

Mast cells, key players in the immune system, are major producers of PGD2. wikipedia.org Upon activation, typically triggered by allergens binding to IgE receptors on their surface, mast cells release a cascade of inflammatory mediators, with PGD2 being a predominant prostaglandin product. mastattack.orgnih.gov This release is not instantaneous; the appearance of PGD2 outside the cell is delayed compared to the secretion of pre-stored granule-associated mediators like histamine. nih.gov Studies have shown a direct relationship between the number of activated mast cells and the quantity of PGD2 generated. nih.gov

The synthesis of PGD2 in mast cells is primarily catalyzed by the enzyme hematopoietic prostaglandin D synthase (H-PGDS). bioscientifica.compnas.org This process is initiated by cyclooxygenase-1 (COX-1). nih.gov Once released, PGD2 exerts its effects by binding to two distinct G protein-coupled receptors: the D-type prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. wikipedia.orgnih.gov These receptors often mediate opposing effects. nih.gov

The release of PGD2 from activated mast cells has significant downstream consequences. It is a potent bronchoconstrictor, demonstrating greater potency than histamine. mastattack.org Elevated levels of PGD2 are associated with inflammatory conditions such as asthma and chronic coughing. mastattack.org Furthermore, PGD2 can induce vasodilation, leading to symptoms like flushing. mastattack.org Interestingly, while PGD2 is a driver of inflammation in many contexts, it may also play a role in the resolution of inflammation. mastattack.org

Reproductive System Physiology and Pathology

PGD2 signaling plays a crucial and complex role in both male and female reproductive systems, influencing development, function, and being implicated in various pathologies. bioscientifica.comnih.gov Two key enzymes are responsible for PGD2 synthesis in the reproductive tract: lipocalin-type PGD synthase (L-PGDS) and hematopoietic PGD synthase (H-PGDS). nih.govresearchgate.net L-PGDS is prominently found in seminal plasma and is thought to be important for male reproduction, while H-PGDS is present in various female reproductive tissues, including the fallopian tube and endometrium, suggesting a significant role in female reproduction. nih.gov

Testicular Formation and Function (Sertoli cell differentiation, spermatogenesis)

In the developing male, PGD2 is a critical factor in the differentiation of Sertoli cells, the supporting cells of the testes essential for sperm production. The process of male sex determination is initiated by the SRY gene, which in turn activates the SOX9 gene. frontiersin.org PGD2 signaling plays a vital role in this cascade. frontiersin.orgnih.gov It induces the nuclear translocation of the SOX9 protein, a key step in Sertoli cell differentiation. bioscientifica.comnih.gov This occurs through the DP1 receptor and the stimulation of the cAMP pathway. bioscientifica.com Furthermore, a positive feedback loop exists where SOX9 activates the transcription of the L-PGDS gene, leading to increased PGD2 production, which in turn further maintains SOX9 expression. frontiersin.orgnih.gov This PGD2-SOX9 loop acts independently of another critical signaling pathway involving Fibroblast growth factor 9 (FGF9). frontiersin.orgnih.gov

The widespread expression of both L-PGDS and H-PGDS in the male reproductive tract points to the involvement of PGD2 in the development of both embryonic and adult testes, as well as in sperm maturation and spermatogenesis. bioscientifica.comnih.gov

Germline Differentiation and Meiosis Inhibition

Following Sertoli cell differentiation, these cells influence the fate of the germ cells. bioscientifica.com In the male embryo, PGD2 signaling is instrumental in guiding germline differentiation and preventing the premature entry into meiosis. bioscientifica.com Around embryonic day 13.5 in mice, PGD2, produced by both Sertoli and germ cells, acts through its DP2 receptor to promote the differentiation of male germ cells. bioscientifica.comnih.govbiologists.com

This is achieved through several mechanisms:

Activation of Nanos2: PGD2 upregulates the expression of the male germ cell marker Nanos2, which actively represses the entry into meiosis by inhibiting the gene Stra8. bioscientifica.comnih.gov

Cell Cycle Arrest: PGD2 promotes the expression of the cell cycle inhibitor p21 and represses the expression of Cyclin E, contributing to the mitotic arrest of male germ cells in the G0/G1 phase. bioscientifica.comnih.gov

Repression of Pluripotency Markers: PGD2 signaling also leads to the repression of pluripotency markers such as Sox2, Pou5f1, and Nanog. bioscientifica.com

These actions of PGD2 ensure that male germ cells remain quiescent until after birth, when they will resume mitosis and subsequently enter meiosis at the appropriate time. bioscientifica.com

Roles in Female Reproduction and Embryo-Maternal Recognition

In the female reproductive system, H-PGDS is found in the granulosa cells of ovarian follicles. bioscientifica.com PGD2 produced in this location interferes with follicle-stimulating hormone (FSH) signaling, leading to increased expression of FSH and luteinizing hormone (LH) receptors. bioscientifica.com This, in turn, activates steroidogenic genes and subsequent progesterone (B1679170) secretion. bioscientifica.com PGD2 also plays a role in regulating follicular growth by inhibiting the proliferation of granulosa cells. bioscientifica.com

During pregnancy, PGD2 contributes to the crucial process of embryo-maternal recognition and the maintenance of pregnancy. nih.govresearchgate.net It acts as a chemoattractant, recruiting immune cells, specifically T helper type 2 (Th2) and T cytotoxic type 2 (Tc2) cells, to the maternal-fetal interface. nih.govresearchgate.net This is mediated through the CRTH2 receptor. nih.gov Additionally, PGD2, acting through the DP1 receptor, inhibits the migration of dendritic cells, thereby suppressing antigen presentation. nih.govresearchgate.net This modulation of the immune response helps to establish a tolerant environment for the developing embryo. nih.gov

Association with Reproductive Disorders (e.g., infertility, cryptorchidism, testicular cancer)

Given its critical roles in reproductive development and function, it is not surprising that dysregulation of PGD2 signaling is associated with several reproductive disorders. bioscientifica.comnih.gov

Infertility: Alterations in PGD2 signaling may contribute to infertility in both males and females. bioscientifica.comnih.gov In females, a study has suggested that lower follicular fluid PGD2 levels are found in patients with a poor ovarian response during IVF protocols. tinnitusjournal.com

Cryptorchidism: This condition, characterized by undescended testes, could potentially be linked to disruptions in the PGD2-mediated processes of testicular development. bioscientifica.comnih.gov

Testicular Cancer: PGD2 signaling has been implicated in the suppression of testicular cancer cell growth. bioscientifica.com The PGD2/DP1 signaling pathway can upregulate SOX9 expression, which in turn inhibits the growth of cancer cells. bioscientifica.com L-PGDS and SOX9 expression have been shown to suppress the migration and invasion of testicular cancer cells. bioscientifica.com Conversely, in cases of testicular cancer, high expression of COX1 and COX2, the enzymes that initiate prostaglandin synthesis, has been observed. bioscientifica.com

Central Nervous System Function and Neuromodulation

Prostaglandin D2 is the most abundant prostaglandin found in the brain and plays a significant role as a neuromodulator. nih.govnih.govbiorxiv.org PGD2 synthetase activity is widely distributed throughout the brain and spinal cord, with the highest concentrations found in the hypothalamus and thalamus. nih.govnih.govpnas.org

PGD2 exerts its effects in the central nervous system (CNS) through its two receptors, DP1 and DP2, which often have opposing actions. nih.govbiorxiv.org Activation of the DP1 receptor is generally associated with neuroprotective effects. nih.gov Studies have shown that PGD2, acting through the DP1 receptor, can protect neurons from excitotoxic injury in a cAMP-dependent manner. nih.gov This suggests a paradoxical neuroprotective role for prostaglandins (B1171923) in the CNS. nih.gov

Conversely, activation of the DP2 receptor has been linked to neuronal loss. nih.gov PGD2 is also involved in regulating fundamental physiological processes such as sleep, body temperature, and pain perception. mastattack.orgnih.gov Its role in sleep induction is particularly well-documented. wikipedia.org Furthermore, PGD2 signaling is implicated in the response to pathological conditions in the brain, with its levels increasing under such circumstances. biorxiv.org The complex and sometimes contradictory roles of PGD2 in the CNS highlight the intricate nature of its neuromodulatory functions.

Regulation of Sleep-Wake Cycles (NREM and REM sleep)

Prostaglandin D2 (PGD2) is a significant endogenous sleep-promoting substance. nih.gov Its role in regulating the sleep-wake cycle, encompassing both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep, has been a subject of extensive research. nih.govcambridge.org The concentration of PGD2 in the cerebrospinal fluid exhibits a distinct diurnal rhythm that aligns with the sleep-wake cycle, and its amplitude increases with sleep deprivation, indicating a heightened sleep propensity. researchgate.net

Microinjections of nanomolar quantities of PGD2 into the rat brain have been shown to cause a substantial increase in both NREM and REM sleep. cambridge.org The administration of a PGD2 synthase inhibitor, a DP1 antagonist, or an adenosine (B11128) A2A receptor antagonist leads to the suppression of both NREM and REM sleep, highlighting the critical role of the PGD2-adenosine system in maintaining physiological sleep. nih.gov Furthermore, studies involving the infusion of a DP1 antagonist in rats demonstrated a dose-dependent reduction in both NREM and REM sleep, reinforcing the necessity of PGD2 acting through DP1 receptors for normal sleep maintenance. cambridge.org In female rats, estradiol (B170435) has been found to decrease the activation of sleep-active neurons in the ventrolateral preoptic area (VLPO) and downregulate the expression of lipocalin-type prostaglandin D synthase (L-PGDS), the enzyme responsible for producing the sleep-promoting PGD2. royalsocietypublishing.org

Mechanisms of Sleep Induction (Adenosine A2A receptor, histaminergic arousal system inhibition)

The sleep-inducing effects of PGD2 are mediated through a complex signaling cascade involving the adenosine A2A receptor and the inhibition of the histaminergic arousal system. nih.govnih.gov PGD2, produced by lipocalin-type PGD synthase in the brain, is secreted into the cerebrospinal fluid and acts as a sleep hormone. nih.govnih.gov It stimulates DP1 receptors located in the leptomeninges of the basal forebrain and hypothalamus. nih.gov This stimulation triggers the release of adenosine, which then acts as a paracrine signaling molecule to promote sleep. nih.govnih.gov

Adenosine, in turn, activates adenosine A2A receptor-expressing sleep-promoting neurons. nih.govnih.gov Studies have shown that a continuous infusion of a selective A2A-adenosine agonist into the subarachnoid space of the rostral basal forebrain in rats leads to a dose-dependent increase in slow-wave sleep (SWS) and paradoxical sleep (PS). nih.gov Conversely, an A1-adenosine agonist initially suppresses SWS before causing an increase. nih.gov The sleep-promoting neurons in the ventrolateral preoptic area (VLPO), activated by adenosine, send inhibitory GABAergic and galaninergic projections to the histaminergic arousal center in the tuberomammillary nucleus (TMN), effectively suppressing wakefulness. nih.govnih.gov Research has demonstrated that PGD2 infusion increases c-Fos immunoreactivity, a marker of neuronal activity, in the VLPO, which is positively correlated with sleep, and decreases it in the TMN. nih.gov Recent findings also indicate that PGD2 receptors (DP1) are present in astrocytes of the VLPO, and PGD2 application leads to an increase in extracellular adenosine levels released from these astrocytes. acs.org

Role in Pain Perception

Prostaglandins, including PGD2, are key mediators in inflammation and pain. uzh.ch They are produced from arachidonic acid by cyclooxygenase enzymes when tissues are injured. nih.gov While it was initially believed that prostaglandins primarily sensitize peripheral nociceptors, it is now understood that they also exert pronociceptive effects within the central nervous system, particularly at the spinal cord level. uzh.ch

Intrathecal administration of PGD2, along with PGE2 and PGF2α, has been shown to induce nociceptive effects in conscious mice. uzh.ch Studies using genetically modified mice have indicated that PGI2 and PGE2 are the dominant mediators of inflammatory pain. uzh.ch In the context of PGD2's specific role, research has shown that it can directly sensitize esophageal nodose neurons, which are involved in nociception, by lowering their action potential threshold. johnshopkins.edu Furthermore, a DP1 receptor agonist mimicked this sensitizing effect, and a DP1 receptor antagonist significantly inhibited the sensitization induced by both PGD2 and mast cell activation. johnshopkins.edu In dorsal root ganglion and trigeminal neurons, which are primary sensory neurons, PGD2 appears to be pro-nociceptive, with its effect predominantly mediated by the DP1 receptor. nih.gov

Implications in Mood Regulation (e.g., depressive disorders)

Emerging evidence suggests a potential link between Prostaglandin D2 (PGD2) and mood regulation, particularly in the context of major depressive disorder (MDD). oup.comnih.govnih.gov MDD is a prevalent and burdensome condition characterized by persistent low mood and loss of interest or pleasure. nih.gov

Studies have revealed that PGD2 levels are decreased in the plasma of patients with MDD and in the brains of mice exhibiting depression-like behaviors. oup.comnih.govnih.gov This suggests a dysregulation of PGD2 in depressive states. nih.gov To further investigate this connection, researchers have experimentally inhibited PGD2 production in mice, which resulted in an increased immobility time in the forced swimming test—a common measure of depression-like behavior in animal models. oup.comnih.govnih.gov Notably, this effect was reversible with the administration of the antidepressant imipramine. oup.comnih.govnih.gov These findings collectively indicate that reduced levels of PGD2 are associated with depression-like behaviors, pointing to a potential role for this prostaglandin in the pathophysiology of depressive disorders. oup.com

Cardiovascular System Homeostasis

Regulation of Vascular Permeability and Endothelial Barrier Function

Prostaglandin D2 (PGD2) plays a significant role in modulating vascular permeability and maintaining endothelial barrier function, which is crucial for controlling the passage of fluids and solutes from blood vessels into surrounding tissues. nih.govnih.gov Studies have shown that PGD2 signaling through its DP receptor can decrease endothelial permeability both in laboratory settings and in living organisms. nih.govahajournals.orgahajournals.org This effect is mediated by a specific intracellular pathway involving cAMP, PKA, and Tiam1/Rac1 activation. nih.gov

Treatment of human umbilical vein endothelial cells with PGD2 or a DP receptor agonist led to a dose-dependent increase in transendothelial electrical resistance and a decrease in FITC-dextran permeability, both of which are indicators of reduced endothelial permeability. ahajournals.orgahajournals.org In vivo experiments have further corroborated these findings, showing that a DP agonist can attenuate vascular leakage caused by inflammatory agents like croton oil or histamine. nih.govahajournals.orgahajournals.org Interestingly, while some research points to the DP1 receptor as the primary mediator of this barrier-enhancing effect, other studies suggest that in human pulmonary and dermal microvascular endothelial cells, the EP4 receptor may play a more significant role. nih.govpreprints.orgresearchgate.net

Modulation of Vasodilation and Vasoconstriction

Prostaglandin D2 (PGD2) exhibits complex and sometimes opposing effects on blood vessel tone, capable of inducing both vasodilation (widening of blood vessels) and vasoconstriction (narrowing of blood vessels). nih.govnih.gov These actions are dependent on the specific vascular bed, animal species, and the receptors it activates. nih.gov

In some vascular beds, the constrictor effects of PGD2 are mediated through the activation of thromboxane (B8750289)/endoperoxide (TX/E) receptors. nih.gov For instance, in awake sheep, PGD2-induced pulmonary vasoconstriction was blocked by TX/E receptor antagonists, indicating that this effect is not due to the generation of thromboxane itself but rather the direct action of PGD2 on these receptors. nih.gov Conversely, under conditions of preconstriction and TX/E receptor blockade, a mild vasodilatory effect of PGD2 can be observed in the pulmonary vasculature. nih.gov Further research in mice has shown that PGD2 can evoke vasoconstrictor responses in renal and mesenteric arteries by acting on both TP and EP3 receptors. nih.gov These vasoconstrictor activities can, in some cases, outweigh its concurrent vasodepressor effect, which is primarily mediated through the DP1 receptor. nih.gov

Influence on Platelet Aggregation

Prostaglandin D2 (PGD2) is a significant, albeit complex, regulator of platelet function. It is synthesized by platelets themselves and can act as an inhibitor of platelet aggregation. nih.govnih.gov This inhibitory effect is primarily mediated through the activation of adenylate cyclase, which increases intracellular cyclic adenosine monophosphate (cAMP) levels. nih.gov

The interaction of PGD2 with its receptors on the platelet surface is crucial to its function. Platelets possess a specific receptor for PGD2, distinct from the receptors for other prostaglandins like PGE1 and PGI2. nih.gov The potency of PGD2 in inhibiting aggregation is noteworthy; in human platelets, its inhibitory effect is reported to be twice that of PGE1, although less potent than PGI2. austinpublishinggroup.com

However, the effect of PGD2 on platelet aggregation is not uniform across species. For instance, its inhibitory action is observed in human and rabbit platelets but not in murine platelets, a difference attributed to the presence or absence of the DP1 receptor coupled to Gs protein. austinpublishinggroup.com

Clinical relevance is seen in patients with myeloproliferative disorders, where platelets often exhibit resistance to the anti-aggregatory effects of PGD2. nih.gov Studies have shown a significant reduction in the number of PGD2 binding sites on platelets from these patients, which correlates with decreased PGD2-activated adenylate cyclase activity. This finding underscores the importance of the PGD2 signaling pathway in regulating platelet function and its potential role in hematological disorders. nih.gov

ProstaglandinEffect on Platelet AggregationReceptor(s) Involved
PGD2 InhibitoryDP1
PGE1 InhibitoryIP, EPs
PGI2 InhibitoryIP
TXA2 StimulatoryTP

Involvement in Vascular Remodeling

Prostaglandin D2 (PGD2) and its signaling pathways play a significant role in the complex process of vascular remodeling, particularly in the context of hypertension. ahajournals.orgnih.gov Vascular remodeling involves changes in the structure of blood vessels, and the transition of vascular smooth muscle cells (VSMCs) into a myofibroblast-like phenotype is a key event in this process. ahajournals.orgnih.gov

Research indicates that the activation of the PGD2 receptor 1 (DP1) can protect against vascular remodeling. ahajournals.orgnih.gov In a mouse model of angiotensin II-induced hypertension, activation of the DP1 receptor was shown to mitigate the transition of VSMCs to myofibroblasts. ahajournals.orgnih.gov This protective effect is mediated through a signaling cascade involving the exchange protein directly activated by cAMP (Epac)-1 and the inhibition of Ras-related protein 1 (Rap-1) and RhoA activation. ahajournals.org

Furthermore, the metabolite of PGD2, 15-deoxy-Δ-12,14-prostaglandin J2 (15d-PGJ2), also influences vascular remodeling. nih.gov 15d-PGJ2 has been shown to inhibit the proliferation of VSMCs and alter the expression of contractile and inflammatory proteins within these cells. nih.gov While some of its effects are mediated through the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), a key regulator of gene expression, other actions of 15d-PGJ2 are independent of this receptor. nih.gov The precise mechanisms and the role of PPAR-γ activation in the effects of 15d-PGJ2 on VSMCs are still under investigation, with some contradictory findings reported. nih.gov

MediatorEffect on Vascular Smooth Muscle Cells (VSMCs)Key Signaling Pathway
PGD2 (via DP1 receptor) Inhibits transition to myofibroblastsEpac-1 -> Rap-1 -> RhoA
15d-PGJ2 Inhibits proliferation, alters protein expressionPPAR-γ dependent and independent pathways

Other Physiological and Pathological Contexts

Intestinal Homeostasis and Inflammatory Bowel Disease

Prostaglandin D2 (PGD2) and its derivatives are lipid mediators that play a dual role in maintaining the integrity of the intestinal epithelial barrier and are implicated in the pathophysiology of inflammatory bowel disease (IBD). nih.gov The function of PGD2 in the gut can be either pro-inflammatory or anti-inflammatory, a duality that appears to be dependent on the differential expression of its receptors on intestinal epithelial cells versus surrounding immune cells. nih.gov

The enteric nervous system (ENS), which includes enteric glial cells, is a source of PGD2 and its metabolite 15d-PGJ2. nih.govnih.gov The ENS is recognized for its protective role in controlling the intestinal epithelial barrier and its involvement in the development of IBD. nih.gov In inflammatory conditions, such as Crohn's disease, the PGD2 metabolic pathway is activated. nih.gov Studies have shown an upregulation of lipocalin-type PGD synthase (L-PGDS), the enzyme responsible for PGD2 production, in the inflamed colonic mucosa of patients with active Crohn's disease. nih.gov This suggests that in response to inflammatory stress, enteric neurons and glial cells increase the production of PGD2, which in turn acts as a key signaling molecule within the neuro-glio-epithelial unit to regulate gut barrier integrity. nih.govnih.gov

Renal Injury and Dysfunction

Prostaglandin D2 (PGD2) signaling is implicated in the progression of renal injury and dysfunction. nih.gov The enzyme that synthesizes PGD2, prostaglandin D2 synthase (PGD2S), has been observed to increase in the blood in correlation with decreasing renal function, similar to creatinine. nih.gov In chronic renal failure, there is an increase in renal cyclooxygenase-2 (COX-2), which can lead to a shift in the prostaglandin metabolic pathway towards the production of PGD2 and its downstream metabolite, 15-deoxy-Δ-12,14-PGJ2. nih.gov

These metabolites have been shown to induce apoptosis (programmed cell death) in cultured kidney proximal tubule cells. nih.gov This suggests that an overactive PGD2 pathway could contribute to the cell death and tissue damage seen in chronic kidney disease. Furthermore, in patients undergoing dialysis, blood levels of PGD2S are significantly elevated. nih.gov

Intrarenal infusion of PGD2 has been shown to increase renal artery flow, urine output, and the excretion of sodium and potassium in a dose-dependent manner. nih.gov PGD2 exerts its effects through two main receptors, DP1 and DP2 (also known as CRTH2). nih.gov The DP1 receptor is more widely expressed and has various functions, while the DP2 receptor is predominantly found on inflammatory cells like Th2 lymphocytes. nih.gov In the context of kidney disease, PGD2 can mediate the activation of Th2 lymphocytes via the CRTH2 receptor, which in turn can promote fibrosis through the production of interleukins IL-4 and IL-13. nih.govdovepress.com

Adipocyte Differentiation and Lipid Metabolism

Prostaglandin D2 (PGD2) and its metabolites have a complex and sometimes contradictory role in the regulation of adipogenesis (the formation of fat cells) and lipid metabolism. jst.go.jpnih.gov On one hand, PGD2 and its non-enzymatic derivatives, including 15-deoxy-Δ-12,14-PGJ2 (15d-PGJ2), can promote adipogenesis. jst.go.jp 15d-PGJ2 is a known ligand for peroxisome proliferator-activated receptor-gamma (PPARγ), a master regulator of adipocyte differentiation. jst.go.jp PGD2 itself can also enhance lipid accumulation in adipocytes by suppressing lipolysis (the breakdown of fats). uniprot.org This anti-lipolytic effect is mediated through the DP2 (CRTH2) receptor, which, when activated, represses the cAMP-PKA-HSL signaling pathway. uniprot.org

Conversely, some studies have shown that the timing of PGD2 exposure during the differentiation process is critical. nih.gov When PGD2 is added during the differentiation phase of preadipocytes (3T3-L1 cells), it can suppress adipogenesis by downregulating the expression of PPARγ. nih.gov This inhibitory effect appears to be linked to a reduction in the expression of both DP1 and DP2 receptors during the subsequent maturation phase. nih.gov

In the context of cardiac tissue, elevated levels of PGD2 have been associated with a shift in the differentiation of cardiac progenitor cells from an endothelial lineage towards white adipocyte formation. plos.org This effect was also mediated through the DP2 receptor. plos.org

Phase of AdipogenesisEffect of PGD2Mechanism
Differentiation Phase Suppresses AdipogenesisDownregulation of PPARγ, DP1, and DP2 expression
Maturation Phase Promotes AdipogenesisActivation of DP1/DP2 receptors, suppression of lipolysis via DP2

Hair Follicle Neogenesis

Prostaglandin D2 (PGD2) has been identified as a potent inhibitor of hair growth and hair follicle neogenesis, the process of forming new hair follicles. nih.govnih.gov This is in contrast to other prostaglandins like PGE2 and PGF2α, which have been shown to enhance hair growth. nih.gov

Elevated levels of PGD2 and the enzyme that synthesizes it, prostaglandin D2 synthase (PTGDS), are found in the bald scalp of individuals with androgenetic alopecia (male pattern baldness) compared to haired areas. h1.cowikipedia.org In mouse models, PGD2 levels increase just before the regression phase (catagen) of the hair follicle cycle, suggesting its role in inhibiting hair growth. h1.co

The inhibitory effect of PGD2 on hair follicle neogenesis is mediated through its receptor GPR44 (also known as DP2 or CRTH2). nih.govnih.gov Studies using wound-induced hair follicle neogenesis (WIHN) as a model for skin regeneration have shown that the application of exogenous PGD2 decreases the formation of new hair follicles. nih.govnih.gov Conversely, mice lacking the GPR44 receptor show increased WIHN and are resistant to the inhibitory effects of PGD2. nih.govnih.gov These findings suggest that targeting the PGD2-GPR44 signaling pathway could be a therapeutic strategy to promote hair follicle regeneration. nih.govresearchgate.net

CompoundRole in Hair Follicle Neogenesis
Prostaglandin D2 (PGD2)Inhibitor
Prostaglandin E2 (PGE2)Promoter
Prostaglandin F2α (PGF2α)Promoter

Molecular and Genetic Determinants of Prostaglandin D2 Pathway Regulation

Gene Expression and Transcriptional Control of Synthases (L-PGDS, H-PGDS)

The production of PGD2 is catalyzed by two distinct enzymes, Lipocalin-type PGD2 synthase (L-PGDS) and hematopoietic PGD2 synthase (H-PGDS), whose expression is under tight transcriptional control, varying by cell type and stimulus.

Lipocalin-Type Prostaglandin (B15479496) D2 Synthase (L-PGDS): The expression of the L-PGDS gene (PTGDS) is governed by a complex interplay of transcription factors and signaling pathways. In human brain-derived TE671 cells, protein kinase C (PKC) signaling activates L-PGDS gene expression by suppressing the inhibitory Notch-HES signaling pathway and enhancing the function of activating protein-2β (AP-2β). nih.gov The Notch-Hes signal typically represses gene expression by interacting with an N-box in the promoter region. nih.gov Furthermore, serum starvation can induce L-PGDS expression through the binding of upstream stimulatory factor-1 (USF-1) to an atypical E-box located within intron 4. nih.gov

Various hormones also modulate PTGDS transcription. Thyroid hormone, for instance, activates its expression via a thyroid hormone response element. nih.gov Conversely, while glucocorticoids like dexamethasone (B1670325) are known to suppress inflammation, they have been shown to induce L-PGDS expression in mouse neuronal cells. nih.gov In vascular endothelial cells, physical stimuli such as fluid shear stress can trigger L-PGDS gene expression through the activation of the AP-1 binding site by c-Fos and c-Jun. nih.gov In macrophages, lipopolysaccharide (LPS) upregulates L-PGDS expression, a process positively regulated by AP-1 and negatively by p53. nih.gov This induction is mediated by the transcription factor PU.1, which is phosphorylated by casein kinase II (CKII) upon LPS stimulation. nih.gov In rat leptomeningeal cells, interleukin-1β (IL-1β) upregulates L-PGDS expression via two nuclear factor-kappa B (NF-κB) elements in the gene promoter. sigmaaldrich.com

Hematopoietic Prostaglandin D2 Synthase (H-PGDS): H-PGDS, encoded by the HPGDS gene, is a member of the sigma-class glutathione (B108866) S-transferase family and is crucial for prostanoid production in immune cells like mast cells. wikipedia.orgxcode.life Its transcriptional activation in megakaryoblastic cells involves the roles of an oct-1 element in the 5'-flanking region and an AP-2 element located in the first untranslated exon. In macrophages, the expression of H-PGDS is induced by the cooperative action of PU.1 and MAPK-activated c-Jun. nih.gov

Key Transcriptional Regulators of PGD2 Synthases

SynthaseTranscription Factor/ElementEffect on ExpressionCell/Tissue ContextSource
L-PGDSAP-2βActivationHuman brain cells (TE671) nih.gov
L-PGDSHes-1 (Notch signaling)RepressionHuman brain cells (TE671), Rat leptomeningeal cells nih.gov
L-PGDSUSF-1Activation (upon serum starvation)Human brain cells (TE671) nih.gov
L-PGDSAP-1 (c-Fos/c-Jun)Activation (upon fluid shear stress)Human vascular endothelial cells nih.gov
L-PGDSNF-κBActivation (stimulated by IL-1β)Rat leptomeningeal cells sigmaaldrich.com
L-PGDSPU.1Activation (stimulated by LPS)Mouse macrophages nih.gov
H-PGDSOct-1ActivationMegakaryoblastic cells
H-PGDSAP-2ActivationMegakaryoblastic cells
H-PGDSPU.1 / c-JunActivation (stimulated by LPS)Macrophages nih.gov

Genetic Polymorphisms and Haplotypes of Prostaglandin D2 Receptors (e.g., PTGDR)

The gene encoding the primary PGD2 receptor, DP1 (PTGDR), has been identified as a susceptibility gene for asthma. nih.gov Genetic variations, particularly single nucleotide polymorphisms (SNPs) in the promoter region of PTGDR, can alter its expression and have been associated with allergic diseases.

Several studies have investigated SNPs within the PTGDR promoter. For example, the -197T>C and -613C>T polymorphisms have been significantly associated with allergic asthma and specific allergies to pollen and mites. nih.gov The presence of these SNPs can alter the binding affinity of transcription factors, thereby influencing the promoter's activity. nih.gov

These individual SNPs are often inherited together in blocks known as haplotypes. The specific combination of haplotypes, or diplotypes, can have functional consequences on gene expression. For instance, certain haplotype combinations have been linked to different asthma and allergy phenotypes, likely by modifying the promoter's activity and leading to altered receptor expression. nih.gov A comprehensive study combining genetic, epigenetic, and expression analysis revealed a 2.34-fold increase in PTGDR gene expression in asthmatic patients compared to controls, underscoring the functional impact of these genetic and regulatory variations. nih.gov

Notable Polymorphisms in the PTGDR Gene Promoter

PolymorphismLocationAssociated PhenotypeFunctional ImplicationSource
-197T>CPromoter RegionAllergic AsthmaAlters transcription factor affinity, associated with increased gene expression in asthmatics. nih.gov
-613C>TPromoter RegionAllergy to pollen and mitesDetermines variations in electrophoretic mobility shift assays (EMSAs), indicating altered protein binding. nih.gov
-549T>CPromoter RegionAsthmaAssociated with asthma susceptibility in some populations.
-441C>TPromoter RegionAsthmaStudied in relation to asthma, though associations can vary between populations.

Post-Translational Modifications of Prostaglandin D2 Synthases and Receptors

After protein synthesis, post-translational modifications (PTMs) provide a further layer of regulation, altering the activity, stability, and localization of proteins in the PGD2 pathway. nih.gov

PGD2 Synthases: L-PGDS is known to be a highly glycosylated protein, and this modification is crucial for its function. nih.gov Mammalian L-PGDS typically has two N-glycosylation sites. nih.gov PTMs can also regulate the degradation of these synthases. For example, H-PGDS can be targeted for degradation via the ubiquitin-proteasome system. nih.gov A chimeric small molecule designed to bind to both H-PGDS and an E3 ligase component (cereblon) was shown to induce the potent degradation of the H-PGDS protein. nih.gov This highlights ubiquitination as a key PTM controlling the cellular levels of H-PGDS.

PGD2 Receptors: The PGD2 receptor DP1 (PTGDR) also undergoes PTMs that can modulate its function. The protein has three potential sites for N-glycosylation (at asparagine residues 10, 90, and 297). genecards.orgwikipedia.org Additionally, the DP1 receptor can be phosphorylated by Protein Kinase C at multiple sites within its cytoplasmic loops and C-terminus, which can influence its signaling activity and interaction with other proteins. wikipedia.org

Summary of Post-Translational Modifications in the PGD2 Pathway

ProteinModification TypeSite/Residue (if known)Functional ConsequenceSource
L-PGDSN-glycosylationTwo potential sitesConsidered a highly glycosylated protein, important for proper function. nih.gov
H-PGDSUbiquitinationNot specifiedTargets the protein for degradation by the proteasome, regulating cellular levels. nih.gov
PTGDR (DP1 Receptor)N-glycosylationAsn-10, Asn-90, Asn-297Potential modulation of receptor folding, trafficking, and ligand binding. genecards.orgwikipedia.org
PTGDR (DP1 Receptor)PhosphorylationMultiple sites in cytoplasmic loops and C-terminusRegulation of receptor signaling and desensitization. wikipedia.org

Advanced Research Methodologies for Investigating Prostaglandin D2 and Its Metabolites

Molecular Biology Techniques (e.g., Gene Cloning, Expression Studies)

Molecular biology techniques have been fundamental in understanding the synthesis and function of PGD2. The cloning of cDNAs for enzymes like lipocalin-type PGD2 synthase (L-PGDS) and hematopoietic PGD synthase (H-PGDS) has enabled detailed investigation into their roles in PGD2 production. nih.govwikipedia.org Expression studies in various cell types and tissues have revealed the specific localization and regulation of these synthases. For instance, L-PGDS is predominantly expressed in the brain, while H-PGDS is found in immune cells like mast cells. wikipedia.orggenomics-online.com

Furthermore, gene expression studies have been crucial in identifying the regulation of PGD2 pathway components. For example, it has been shown that bisphenol A can induce the expression of the L-Pgds gene in prostate cells. nih.gov Overexpression studies, such as those involving transgenic mice with increased L-PGDS expression, have provided insights into the physiological consequences of elevated PGD2 levels, including its role in sleep regulation. wikipedia.orggenomics-online.com The cloning and characterization of human prostaglandin (B15479496) F synthase have also contributed to understanding the metabolic pathways related to PGD2, as this enzyme can catalyze the reduction of PGD2. nih.gov

Genetic Manipulation in Animal Models (e.g., L-PGDS KO, H-PGDS KO, DP1R KO, Transgenic Mice)

The development of genetically modified animal models has been a cornerstone of PGD2 research, allowing for the in-vivo investigation of the specific roles of PGD2 synthases and receptors.

L-PGDS Knockout (KO) Mice: Studies using L-PGDS knockout mice have revealed the importance of this enzyme in various physiological processes. These mice exhibit a significant reduction in urinary PGD2 metabolites. nih.gov Research has shown that the absence of L-PGDS can lead to the development of non-alcoholic fatty liver disease (NAFLD), insulin (B600854) resistance, and dyslipidemia. nih.govdiabetesjournals.org L-PGDS KO mice also demonstrate early hyperactivity of the hypothalamic-pituitary-adrenal (HPA) axis and are more prone to hypertension and accelerated thrombogenesis. nih.govnih.gov

H-PGDS Knockout (KO) Mice: In contrast to L-PGDS KO mice, H-PGDS knockout models have been instrumental in understanding the role of this enzyme in inflammatory and allergic responses. Deletion of H-PGDS leads to a more substantial decrease in urinary PGD2 metabolites compared to L-PGDS deletion. nih.gov Studies have shown that inflammation can be more severe in the early stages in H-PGDS KO mice, yet the absence of this enzyme can be protective in models of allergic airway inflammation. pnas.orgnih.gov

DP1 Receptor Knockout (DP1R KO) Mice: The generation of DP1 receptor knockout mice has been critical for dissecting the specific signaling pathways of PGD2. These mice have been used to demonstrate the protective role of the DP1 receptor in the context of vascular remodeling and hypertension. ahajournals.orgnih.govahajournals.org Research using DP1R KO mice has also highlighted the receptor's involvement in mediating allergic responses and regulating sleep. wikipedia.orgresearchgate.net

Transgenic Mice: Transgenic mice overexpressing components of the PGD2 pathway, such as L-PGDS, have also provided valuable insights. For example, transgenic mice overexpressing L-PGDS have been used to study the role of PGD2 in allergic lung responses and sleep regulation. genomics-online.comnih.gov

Table 1: Key Research Findings from Genetically Manipulated Animal Models

Animal ModelKey Research FindingsReferences
L-PGDS Knockout (KO)- Development of non-alcoholic fatty liver disease (NAFLD) and insulin resistance.
  • Increased susceptibility to hypertension and thrombogenesis.
  • Early hyperactivity of the hypothalamic-pituitary-adrenal (HPA) axis.
  • nih.govnih.govdiabetesjournals.orgnih.gov
    H-PGDS Knockout (KO)- Severe early inflammatory response, but protective in allergic airway inflammation models.
  • Impaired resolution of inflammation.
  • pnas.orgnih.gov
    DP1 Receptor Knockout (KO)- Increased vascular remodeling and blood pressure in response to Angiotensin II.
  • Reduced allergic responses.
  • Altered sleep patterns.
  • ahajournals.orgnih.govahajournals.orgwikipedia.orgresearchgate.net
    L-PGDS Transgenic- Enhanced allergic lung responses and eosinophilia. nih.gov

    Pharmacological Interventions with Selective Agonists and Antagonists (e.g., DP1, DP2/CRTH2 modulators, PGD synthase inhibitors)

    Pharmacological tools, including selective agonists and antagonists for PGD2 receptors and inhibitors of PGD2 synthases, have been invaluable for probing the functional roles of the PGD2 signaling pathway.

    DP1 and DP2/CRTH2 Modulators: Selective agonists for the DP1 receptor, such as BW245C, have been used to demonstrate the protective effects of DP1 activation in models of stroke and excitotoxicity. researchgate.net Conversely, DP1 receptor antagonists are used to block the vasodilatory and bronchoconstrictive effects of PGD2. scbt.com

    Antagonists for the DP2 receptor (also known as CRTH2) have been extensively investigated for their potential therapeutic effects in allergic diseases like asthma. wikipedia.orgnih.gov These antagonists work by mitigating the pro-inflammatory responses triggered by PGD2 binding to the DP2 receptor. scbt.comnih.gov

    Analytical Techniques for Prostaglandin D2 and Metabolite Quantification

    Accurate quantification of PGD2 and its metabolites is essential for understanding their physiological and pathological concentrations. Several analytical techniques are employed for this purpose, each with its own advantages.

    Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

    LC-MS/MS has emerged as a powerful and widely used tool for the quantification of PGD2 and its metabolites due to its high sensitivity, selectivity, and the relative simplicity of sample preparation. nih.govmdpi.com This method allows for the accurate measurement of PGD2 and its isomers, like PGE2, in various biological fluids, including cell culture supernatants, microdialysis samples, and urine. nih.govnih.govnih.govspringernature.com The development of improved LC-MS/MS assays has enabled detection limits in the picogram per milliliter range. nih.govnih.gov This technique has been successfully applied to quantify PGD2 levels in a mouse ear edema model and to analyze urinary prostaglandin metabolites as biomarkers. nih.govspringernature.comrsc.orgnih.gov

    Gas Chromatography/Mass Spectrometry (GC/MS)

    Gas chromatography coupled with mass spectrometry (GC/MS) is another established method for the determination of PGD2 and other prostaglandins (B1171923) in biological samples. nih.govacs.org GC/MS has been historically used to identify and quantify prostaglandins in various tissues, including the brain. nih.gov This technique often requires derivatization of the analytes to increase their volatility for gas-phase analysis. hmdb.ca While sometimes offering lower limits of quantitation than LC-MS/MS, GC/MS remains a valuable tool, particularly for comprehensive profiling of eicosanoids. mdpi.com

    High Performance Liquid Chromatography (HPLC)

    High-performance liquid chromatography (HPLC) is a versatile technique used for the separation and quantification of prostaglandins. nih.govacs.org HPLC can be used as a standalone method with UV detection or, more commonly, as the separation front-end for mass spectrometry (LC-MS). nih.govresearchgate.net It has been utilized for the determination of PGD2 and its metabolites from in vitro enzyme incubations and in various biological matrices. nih.govacs.org

    Table 2: Analytical Techniques for PGD2 Quantification

    TechniqueKey Features and ApplicationsReferences
    LC-MS/MS- High sensitivity and selectivity.
  • Accurate quantification in complex biological matrices.
  • Widely used for PGD2 and its metabolites in various research and clinical settings.
  • nih.govnih.govnih.govspringernature.comrsc.orgnih.govoup.com
    GC/MS- Established method for prostaglandin analysis.
  • Often requires derivatization.
  • Useful for comprehensive eicosanoid profiling.
  • mdpi.comnih.govacs.orghmdb.ca
    HPLC- Versatile separation technique.
  • Can be used with UV detection or coupled with mass spectrometry.
  • Applied for PGD2 determination in various sample types.
  • nih.govacs.orgresearchgate.net

    Structural Biology Approaches (e.g., X-ray Crystallography, NMR Spectroscopy of Synthases and Receptors)

    Structural biology provides atomic-level insights into the function of macromolecules, which is crucial for understanding the roles of prostaglandin D2 (PGD2) and for designing targeted therapeutics. Techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy have been instrumental in elucidating the three-dimensional structures of the enzymes that synthesize PGD2 (synthases) and the receptors through which it mediates its effects.

    X-ray Crystallography

    X-ray crystallography is a powerful technique used to determine the precise arrangement of atoms within a protein crystal. This method has provided foundational knowledge of the key proteins in the PGD2 signaling pathway.

    Prostaglandin Synthases: The enzymes responsible for PGD2 production, such as lipocalin-type PGD synthase (L-PGDS) and hematopoietic PGD synthase (H-PGDS), have been subjects of crystallographic studies. nih.gov X-ray analysis of prostaglandin H2 synthase-1, an integral membrane protein, has revealed a complex structure with three distinct folding units: an epidermal growth factor domain, a membrane-binding motif, and a large enzymatic domain. nih.gov The structure shows two separate active sites for its cyclooxygenase and peroxidase activities and reveals a long, hydrophobic channel that serves as the binding site for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Such structural details are vital for understanding how the precursor prostaglandin H2 (PGH2) is converted to PGD2 and for developing specific enzyme inhibitors. nih.gov

    Prostaglandin D2 Receptors: The crystal structures of the human PGD2 receptor, CRTH2 (also known as DP2), have been solved, both in an antagonist-bound state and in complex with a PGD2 derivative. nih.govpnas.org These studies revealed a distinctive lipid-recognition mechanism for CRTH2 that is not shared by other prostanoid receptors. pnas.org The structures show that chemically diverse antagonists bind within a similar semi-occluded pocket, but with different binding modes. nih.gov More recent cryo-electron microscopy (cryo-EM) structures of the DP2-G protein complex bound to PGD2 have provided high-resolution insights into receptor activation, how it couples to transducer proteins, and the molecular basis for biased signaling. pnas.orgnih.gov These structural analyses have identified a potential ligand entry port and suggest that an attraction between opposite charges facilitates the binding of the endogenous ligand PGD2. nih.govpnas.org

    Table 1: Key Findings from X-ray Crystallography and Cryo-EM of PGD2-Related Proteins
    ProteinTechniqueKey Structural InsightsReference
    Prostaglandin H2 Synthase-1X-ray CrystallographyRevealed three folding units and two distinct active sites (cyclooxygenase and peroxidase). Identified a hydrophobic channel for NSAID binding. nih.gov
    Human CRTH2 (DP2) ReceptorX-ray CrystallographyDetermined antagonist-bound structures, identifying a semi-occluded binding pocket and a potential ligand entry port. nih.gov
    Human CRTH2 (DP2) ReceptorCryo-Electron MicroscopySolved the structure of the active DP2-G protein complex with PGD2, revealing mechanisms of activation and biased signaling. pnas.orgnih.gov

    NMR Spectroscopy

    NMR spectroscopy is used to determine the structure and dynamics of molecules in solution. While obtaining high-resolution structures of large membrane proteins like GPCRs via NMR is challenging, the technique has been valuable for studying the ligands themselves and smaller, soluble proteins or protein domains.

    High-field 1H NMR has been employed to study the conformation of PGH2 and to monitor its decomposition into PGD2 and prostaglandin E2 (PGE2) in aqueous media. nih.gov These studies provide a rationale for the selective fragmentation pathways of PGH2 based on its structure. nih.gov Furthermore, NMR has been used extensively to define the conformational preferences of other prostaglandins, such as PGF2α analogues, in different solvent environments, which helps in understanding the structural features required for receptor recognition. nih.gov

    Omics-Based Profiling (e.g., Proteomics, Metabolomics) in Prostaglandin D2 Research

    Omics technologies offer a system-wide view of biological processes by simultaneously measuring large numbers of molecules like proteins (proteomics) and metabolites (metabolomics). These approaches have been applied to PGD2 research to uncover novel protein targets, identify biomarkers, and understand the broader metabolic context of PGD2 signaling.

    Proteomics

    Proteomics involves the large-scale study of proteins, particularly their structures and functions. In the context of PGD2, chemical proteomics has been a powerful tool for identifying the direct protein targets of PGD2 and its reactive metabolites. For instance, the PGD2 metabolite 15-deoxy-delta-12,14-prostaglandin J2 (15d-PGJ2) contains a reactive carbonyl group that can covalently modify proteins. nih.gov

    Proteomic studies using biotinylated 15d-PGJ2 as a probe have identified hundreds of potential protein targets in cells like human aortic endothelial cells and neuronal cells. nih.govnih.gov These identified proteins are involved in a wide range of cellular functions, including metabolic processes, cellular transport, and cytoskeletal structure. nih.govnih.gov

    Table 2: Examples of Protein Targets of 15d-PGJ2 Identified by Proteomics
    Protein CategorySpecific Proteins IdentifiedCell Type StudiedReference
    Glycolytic EnzymesEnolase 2, Pyruvate Kinase M1, GAPDHNeuronal Plasma Membrane nih.gov
    Molecular ChaperonesHeat shock protein 8, T-complex protein 1 subunit αNeuronal Plasma Membrane nih.gov
    Cytoskeletal ProteinsActin β, F-actin-capping protein, Tubulin βNeuronal Plasma Membrane nih.gov
    Metabolic & Cellular Processes358 proteins mapped to metabolic, cellular, and transport activitiesHuman Aortic Endothelial Cells nih.gov

    Another application of chemical proteomics identified prostaglandin reductase 2 (PTGR2), an enzyme that inactivates prostaglandins, as a key molecular target of the natural coumarin (B35378) fraxetin. rsc.org This finding highlights how proteomics can uncover mechanisms of action for compounds that modulate prostaglandin signaling pathways. rsc.org

    Metabolomics

    Metabolomics is the comprehensive analysis of small molecule metabolites in a biological system. Because PGD2 is itself unstable, metabolomic approaches that quantify its more stable downstream metabolites, such as 9α,11β-PGF2α (11-Dehydroprostaglandin F2-alpha), are crucial for assessing PGD2 production in vivo. ki.se The measurement of urinary metabolites provides a non-invasive way to monitor mast cell activation, a major source of PGD2, in conditions like asthma. ki.se

    Metabolomic profiling has also been instrumental in identifying PGD2 as a key signaling molecule in specific disease contexts. For example, in studies of lung adenocarcinoma, PGD2 was identified as a landmark metabolite within the tumor microenvironment. frontiersin.orgnih.gov This research showed that PGD2 is primarily produced by fibroblasts and certain immune cells and acts on T cells and NK cells through its receptor PTGDR, suggesting a role in modulating the anti-tumor immune response. frontiersin.orgnih.gov Similarly, metabolomic analysis in the context of cardiac studies revealed that elevated PGD2 levels in male hearts can shift the differentiation of cardiac progenitor cells towards fat cells. nih.gov

    These omics-based approaches provide a broader, more integrated understanding of the PGD2 signaling axis, complementing the detailed structural information provided by methods like X-ray crystallography and NMR.

    Biomarker Research and Mechanistic Insights from Disease Models

    Prostaglandin (B15479496) D2 and 11-Dehydroprostaglandin F2-alpha as Biomarkers of Systemic Biosynthesis

    Prostaglandin D2 (PGD2) is a primary eicosanoid product of mast cells, released in significant amounts during allergic and asthmatic responses. sheffieldlaboratorymedicine.nhs.uklipidmaps.org However, PGD2 is chemically unstable with a short half-life, making its direct quantification an unreliable measure of its systemic production. sheffieldlaboratorymedicine.nhs.ukki.se Consequently, research has focused on its more stable metabolites as objective and reliable biomarkers for in vivo PGD2 synthesis and, by extension, mast cell activation. ki.senih.gov

    The enzymatic conversion of PGD2 in vivo leads to several key metabolites. One major pathway involves the enzyme 11-keto-reductase, which transforms PGD2 into 9α,11β-prostaglandin F2α (also referred to as 11β-PGF2α). sheffieldlaboratorymedicine.nhs.ukuj.edu.pl This metabolite is not only more stable than its precursor but also retains biological activity, being equipotent with PGD2 in causing constriction of human airways. sheffieldlaboratorymedicine.nhs.ukuj.edu.pl Further metabolism leads to the formation of even more stable downstream products that are excreted in urine. The measurement of these metabolites, such as 9α,11β-PGF2α and 11,15-dioxo-9α-hydroxy-2,3,4,5-tetranor-prostan-1,20-dioic acid (tetranor PGDM or T-PGDM), in biological fluids like urine and plasma provides a non-invasive and accurate assessment of systemic PGD2 production. ki.senih.govhealthmatters.io

    Elevated levels of PGD2 metabolites are indicative of increased mast cell activity and are particularly useful in the biochemical evaluation of conditions like systemic mastocytosis, anaphylaxis, and aspirin-induced asthma. nih.govhealthmatters.ioaaaai.org While other cells such as T helper cells, dendritic cells, and macrophages can produce PGD2, the levels are 100 to 1000 times lower than those synthesized by activated mast cells, reinforcing that elevated urinary metabolites largely reflect mast cell activity. nih.govaaaai.orgmastcellaction.org Therefore, quantifying these metabolites serves as a crucial tool for exploring the pathophysiological role of PGD2 in human disease. nih.gov

    Urinary and Cerebrospinal Fluid Metabolite Profiling

    The profiling of PGD2 metabolites in urine and plasma is a cornerstone for assessing in vivo mast cell activation. nih.gov Due to the rapid metabolism of PGD2, its urinary metabolites offer a more integrated and reliable picture of its systemic synthesis over time. mdpi.comnih.gov Assays using techniques like enzyme immunoassay (EIA) and the gold-standard gas chromatography-mass spectrometry (GC-MS) are employed to quantify these compounds. ki.senih.gov

    Studies have demonstrated significantly elevated urinary levels of PGD2 metabolites in disease states characterized by mast cell activation. For instance, in a study involving patients with systemic mastocytosis (SM), a disease involving the clonal proliferation of mast cells, the mean urinary excretion of tetranor PGDM (T-PGDM) was markedly higher than in healthy controls. nih.gov Similarly, a notable portion of patients with rheumatoid arthritis (RA) also showed elevated T-PGDM levels, suggesting mast cell involvement in this non-allergic inflammatory disorder. nih.gov

    GroupNumber of Subjects (n)Mean Urinary T-PGDM (ng/mg Cr)Percentage with Elevated Levels
    Systemic Mastocytosis (SM) 1737.265%
    Rheumatoid Arthritis (RA) 6020.033%
    Healthy Controls 1611.50%
    This table presents data on urinary tetranor PGDM (T-PGDM) excretion, showing significantly higher levels in patients with Systemic Mastocytosis and Rheumatoid Arthritis compared to healthy controls. nih.gov Data is expressed as nanograms per milligram of creatinine (ng/mg Cr).

    Beyond urine, analysis of plasma provides kinetic advantages for understanding acute events. Following endogenous PGD2 release, the initial metabolite 9α,11β-PGF2α peaks in circulation within 30 minutes and returns to baseline by 2 hours. nih.gov In contrast, the major urinary metabolite can be detected at elevated levels in plasma for up to 6 to 8 hours. nih.gov This longer window is particularly useful for the retrospective biochemical evaluation of clinical events suspected of involving excessive PGD2 release. nih.gov In patients with systemic mastocytosis, circulating plasma levels of 9α,11β-PGF2α have been found to be dramatically elevated during severe episodes of mast cell activation. nih.gov

    Experimental Disease Models for Prostaglandin D2 Pathway Elucidation

    Murine models have been indispensable for elucidating the complex role of the PGD2 pathway in various diseases, particularly those involving allergic inflammation. nih.gov Mice are the most widely used species for this research due to the availability of genetically engineered strains (e.g., gene-knockout mice) and a wide array of immunological tools. nih.govmdpi.com

    Asthma and Allergic Inflammation: Models of allergic pulmonary inflammation, often induced by sensitizing and challenging mice with allergens like ovalbumin (OVA) or house dust mite (HDM), have been instrumental. mdpi.comfrontiersin.org These models recapitulate key features of human T2-high asthma, including airway hyperresponsiveness (AHR), eosinophilic inflammation, and increased production of Th2 cytokines (IL-4, IL-5, IL-13). mdpi.comfrontiersin.orgnih.gov

    Research using these models has clarified the dual roles of PGD2's primary receptors, DP1 and CRTH2 (DP2). nih.govjst.go.jpnih.gov

    CRTH2/DP2: Activation of this receptor is largely pro-inflammatory. It mediates the chemotaxis and activation of Th2 cells, eosinophils, and basophils, promoting their accumulation at inflammatory sites and enhancing type 2 cytokine production. nih.govjst.go.jpmdpi.com Studies in CRTH2-deficient mice showed reduced ear-swelling responses and decreased infiltration of inflammatory cells in models of chronic contact hypersensitivity. nih.gov

    DP1: The role of DP1 is more complex, with evidence for both pro- and anti-inflammatory effects. nih.govnih.gov In some asthma models, DP1-deficient mice exhibited suppressed allergic reactions. nih.govjst.go.jp Conversely, other studies suggest DP1 signaling can be protective, with DP1 agonists shown to attenuate inflammation and enhance endothelial barrier function. nih.govnih.gov

    ModelKey Allergen/InducerPrimary Findings Related to PGD2 Pathway
    Allergic Asthma Ovalbumin (OVA)DP1 receptor-deficient mice showed suppressed allergic inflammation. nih.gov
    Allergic Inflammation House Dust Mite (HDM)Characterized by T2-driven immune response involving PGD2, IL-5, and IL-13. frontiersin.org
    Contact Hypersensitivity HaptensCRTH2-deficient mice exhibited reduced skin inflammation and immune cell infiltration. nih.gov
    Acute Lung Injury Lipopolysaccharide (LPS)PGD2 derived from non-hematopoietic cells acting via DP1 promotes vascular barrier function. nih.gov

    Inflammation and Renal Injury: Beyond asthma, murine models have shed light on PGD2's role in other inflammatory conditions. In models of colitis, mast cell-derived PGD2 was found to attenuate chronic colon inflammation and associated carcinogenesis, a protective effect mediated through the DP1 receptor. nih.govfrontiersin.org In models of neuroinflammation, the PGD2/J2 signaling pathway has been implicated in the progressive neurodegeneration seen in Parkinson's-like pathology. nih.gov The effects of PGD2 signaling are also being explored in models of renal injury, where the balance of pro- and anti-inflammatory signals is critical to disease outcomes. These experimental models are crucial for dissecting the specific contributions of PGD2 and its receptors in different tissues and disease contexts, paving the way for targeted therapeutic strategies. nih.gov

    Future Directions and Emerging Research Frontiers for Prostaglandin D2 and 11 Dehydroprostaglandin F2 Alpha

    Elucidating Underexplored Roles in Physiological Systems

    While PGD2 is well-known for its roles in inflammation, sleep regulation, and allergic responses, emerging evidence suggests its involvement in a broader range of physiological processes that warrant further investigation. nih.govresearchgate.netfrontiersin.org

    Future research will likely focus on:

    Reproductive Biology : The widespread expression of PGD2 synthases in the male reproductive tract points to important functions in testicular development, sperm maturation, and spermatogenesis. nih.govresearchgate.net Further studies are needed to clarify the precise mechanisms and potential implications for male infertility and reproductive disorders. nih.govresearchgate.net

    Metabolic Regulation : Lipocalin-type PGD2 synthase (L-PGDS) has been shown to influence glucose transport in skeletal muscle cells, suggesting a role for the PGD2 pathway in glucose homeostasis and potentially in the pathophysiology of type 2 diabetes. frontiersin.org The central administration of PGD2 has also been linked to increased food intake, indicating a role in appetite regulation. mdpi.com

    Cancer Biology : The PGD2/PTGDR2 signaling pathway has been implicated in both tumorigenesis and anti-tumor responses. nih.gov Reduced PGD2 expression has been associated with a poor prognosis in several cancers. nih.gov Future research will likely explore the therapeutic potential of targeting this pathway to inhibit cancer cell proliferation and migration, and to modulate the tumor microenvironment. nih.govnih.gov For instance, in lung adenocarcinoma, PGD2 signaling is associated with a better prognosis and may have tumor-suppressive effects. nih.gov

    Nervous System : Beyond its role in sleep, PGD2 is involved in a variety of neurophysiological functions, including the modulation of pain responses and hormone release. nih.gov Further investigation into these areas could reveal new therapeutic avenues for neurological and endocrine disorders.

    Advanced Understanding of Receptor Subtype Specificity and Ligand Bias

    PGD2 exerts its effects through at least two distinct G protein-coupled receptors, the DP1 and DP2 (also known as CRTH2) receptors. nih.gov A key area of future research is to unravel the complexities of how PGD2 and its metabolites differentially interact with these receptors to produce diverse and sometimes opposing biological effects.

    Key research questions include:

    Differential Receptor Activation : How do PGD2 and its metabolites, such as 9α,11β-PGF2 and the J-series prostaglandins (B1171923) (e.g., 15d-PGJ2), exhibit different binding affinities and activation profiles at DP1 and DP2 receptors? nih.govplos.orgnih.gov Understanding this is crucial, as DP1 and DP2 activation can lead to pro- or anti-inflammatory responses depending on the cellular context. nih.govnih.gov

    Ligand-Biased Signaling : Recent studies have highlighted the concept of ligand bias, where a ligand can preferentially activate one signaling pathway over another at the same receptor. nih.gov Investigating ligand bias at DP1 and DP2 receptors could lead to the development of more specific drugs with improved efficacy and fewer side effects. For example, some ligands might favor G protein-coupling, while others might preferentially engage β-arrestin pathways. nih.govbiorxiv.org Cryo-electron microscopy and molecular dynamics simulations are powerful tools to dissect these mechanisms. nih.gov

    Receptor Dimerization and Cross-talk : Do DP1 and DP2 receptors form heterodimers or interact with other prostanoid receptors? Exploring these potential interactions could reveal another layer of signaling complexity and provide novel therapeutic targets.

    Systems Biology Approaches to Prostaglandin (B15479496) D2 Network Interactions

    A systems biology approach, which integrates large-scale data from genomics, proteomics, and metabolomics, offers a powerful way to understand the complex network of interactions involving PGD2. researchgate.netmdpi.com

    Future applications of systems biology in PGD2 research include:

    Mapping PGD2-regulated Gene Networks : Identifying the full complement of genes and signaling pathways regulated by PGD2 in different cell types and tissues. This can help to uncover novel functions and biomarkers associated with PGD2 activity. researchgate.net

    Predicting Drug Targets and Responses : By modeling the PGD2 signaling network, researchers can identify key nodes that are most critical for disease processes and predict how the network will respond to different therapeutic interventions. mdpi.com

    Understanding Intercellular Communication : Investigating how PGD2 and its metabolites mediate communication between different cell types within a tissue or organ. For example, single-cell RNA sequencing can be used to map PGD2 production and receptor expression in individual cells within the tumor microenvironment. nih.gov

    Development of Novel Research Tools and Methodologies

    Advancements in research tools and methodologies are crucial for pushing the frontiers of PGD2 research.

    Areas for future development include:

    Improved Analytical Techniques : More sensitive and specific mass spectrometry-based methods for the simultaneous quantification of PGD2 and its diverse metabolites in biological samples. This will provide a more complete picture of PGD2 metabolism in vivo. nih.gov

    Advanced Imaging Techniques : The development of novel probes and imaging agents to visualize PGD2 production and receptor activation in real-time in living cells and organisms.

    Novel Genetic Models : The creation of more sophisticated animal models, such as cell-type-specific knockouts of PGD2 synthases and receptors, to dissect the precise roles of the PGD2 pathway in different physiological and pathological contexts. nih.gov

    Innovative Clinical Trial Designs : The use of novel methodologies, such as Bayesian approaches and external control data, to design more efficient clinical trials for therapies targeting the PGD2 pathway, especially in rare diseases. findaphd.complos.org

    Interdisciplinary Perspectives on Prostaglandin D2 in Health and Disease

    A comprehensive understanding of the roles of PGD2 and its metabolites will require a highly interdisciplinary approach, bringing together experts from various fields.

    Future collaborations could involve:

    Immunology and Oncology : To investigate the dual role of PGD2 in inflammation and cancer, and to develop immunotherapies that modulate the PGD2 pathway. nih.govnih.gov

    Neuroscience and Endocrinology : To explore the intricate roles of PGD2 in regulating sleep, pain, and hormonal balance. mdpi.comnih.gov

    Cardiovascular and Metabolic Research : To elucidate the functions of PGD2 in cardiovascular health and metabolic diseases like diabetes. frontiersin.org

    Pharmacology and Structural Biology : To design and develop next-generation drugs that selectively target components of the PGD2 signaling pathway with high specificity and efficacy. biorxiv.org

    By embracing these future directions and fostering interdisciplinary collaborations, the scientific community can unlock the full potential of PGD2 and its metabolites for improving human health.

    Q & A

    Q. What is the role of PGD2 in inflammatory responses, and how can its activity be experimentally quantified?

    PGD2 is a key mediator of inflammation, primarily released by mast cells and implicated in conditions like asthma and allergic reactions. Its vasodilatory and chemoattractant properties are studied using ELISA for quantification (e.g., Human PGF2α ELISA Kit ) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for structural validation . For functional assays, PGD2 analogs (e.g., Prostaglandin J2, ab120913) are used at concentrations ranging from 1–50 µM to assess receptor binding (DP1/DP2) in cell models, with ICC/IF imaging to localize downstream targets like tau .

    Q. How is 11-Dehydroprostaglandin F2-alpha related to PGD2, and what methods are used to distinguish between these metabolites?

    11-Dehydroprostaglandin F2-alpha (11dhPGF2α) is a stable metabolite of PGD2 formed via enzymatic oxidation. Differentiation from PGD2 requires chromatographic separation (e.g., reverse-phase HPLC) coupled with isotopic dilution assays using deuterated standards (e.g., PGA2-d4) for precise quantification . Mass spectrometry with selected reaction monitoring (SRM) can resolve structural differences, such as the 11-oxo group in 11dhPGF2α versus the 9α,11β-diol in PGD2-derived 9a11b-PGF2α .

    Q. What are the best practices for handling and storing PGD2 in experimental settings?

    PGD2 is light- and temperature-sensitive. Store lyophilized forms at -80°C in inert solvents like ethanol or DMSO (50 mg/ml stock solutions). Thaw aliquots on ice to prevent degradation, and avoid repeated freeze-thaw cycles . For in vivo studies, use freshly prepared solutions due to rapid metabolism (half-life <10 minutes in plasma) .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in PGD2 quantification data across different experimental models?

    Discrepancies often arise from matrix effects (e.g., plasma vs. tissue homogenates) or cross-reactivity in immunoassays. Validate ELISA results with LC-MS/MS to confirm specificity . For in silico models, adjust parameters like PGDS enzyme activity or receptor affinity constants (Kca) to align simulated PGD2 levels with empirical data, though care is needed to avoid overfitting . Additionally, compare metabolite ratios (e.g., 11dhPGF2α/PGD2) to assess degradation rates in specific tissues .

    Q. What experimental designs are optimal for studying PGD2’s dual role in promoting inflammation and suppressing tumor growth?

    Use conditional knockout models (e.g., PTGDS-/- mice) to isolate PGD2’s effects in cancer vs. inflammation. In NSCLC studies, PGD2’s anti-proliferative action is linked to DP1 receptor activation, measured via siRNA knockdown and phospho-ERK Western blotting . Co-culture systems (e.g., mast cells with cancer cells) can model paracrine signaling, with PGD2 levels monitored via microdialysis and LC-MS/MS .

    Q. How do methodological variations in PGD2 receptor binding assays impact data interpretation?

    DP1/DP2 receptor affinity assays are sensitive to buffer composition (e.g., calcium concentration) and cell type. Use radiolabeled [³H]-PGD2 in saturation binding assays with HEK293 cells overexpressing DP1/DP2. Normalize data to control for non-specific binding using excess unlabeled ligand (10 µM) . For in vivo relevance, validate findings in primary cells (e.g., eosinophils), where PGD2’s chemotactic response is measured via transwell migration assays .

    Q. What are the challenges in modeling PGD2’s metabolic flux in dynamic systems, and how can they be addressed?

    Kinetic models often underestimate PGD2 peaks due to rapid conversion to 11dhPGF2α. Incorporate real-time degradation rates using stable isotope tracers (e.g., ¹³C-PGD2) and optimize enzyme kinetics parameters (Vmax, Km) via nonlinear regression . In zebrafish inflammation models, live imaging with fluorescent PGD2 probes (e.g., boron-dipyrromethene conjugates) enables spatial-temporal tracking .

    Methodological Notes

    • Chromatography : Use C18 columns with 0.1% formic acid in mobile phases for prostaglandin separation. Retention times for PGD2 and 11dhPGF2α are typically 8.2 and 9.5 minutes, respectively .
    • Antibody Validation : Confirm anti-PGD2 antibody specificity via competitive ELISA with structurally similar analogs (e.g., PGE2, PGF2α) .
    • Statistical Analysis : Apply mixed-effects models to account for batch variability in multi-site studies .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.